BMS-593214
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1004551-40-9 |
|---|---|
Formule moléculaire |
C31H27N3O4 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
4-[2-[(6R,6aR,11bR)-2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl]-5-hydroxy-4-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37)/t24-,28-,29+/m1/s1 |
Clé InChI |
UZOHOGNUODEPEP-USOMCTOXSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)[C@H]2[C@@H]3CC4=CC=CC=C4[C@@H]3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |
SMILES canonique |
COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS593214; BMS 593214; BMS-593214. |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of BMS-536924, a Dual IGF-1R/IR Kinase Inhibitor
A Note on Compound Identification: The initial query for "BMS-593214" consistently identifies this compound in scientific literature as a Factor VIIa inhibitor, a component of the blood coagulation cascade. This mechanism is distinct from Insulin-like Growth factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) inhibition. It is highly probable that the query intended to investigate a different Bristol Myers Squibb (BMS) compound. This guide will focus on BMS-536924 , a well-documented, potent, orally active, and ATP-competitive dual inhibitor of the IGF-1R and IR kinases, which aligns with the core scientific interest of the original request.
Executive Summary
BMS-536924 is a small molecule inhibitor targeting the tyrosine kinase activity of both the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1] These receptors are critical components of signaling pathways that regulate cellular proliferation, survival, differentiation, and metabolism. Overexpression and hyperactivity of the IGF-1R/IR signaling axis are implicated in the pathogenesis and progression of numerous cancers. BMS-536924 competitively binds to the ATP-binding pocket of the kinase domain of both receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[2][3] This blockade leads to the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest, demonstrating significant anti-neoplastic activity in preclinical models.[2][4]
Core Mechanism of Action
BMS-536924 functions as a dual, ATP-competitive inhibitor of IGF-1R and IR.[5]
-
Target Binding: The compound directly competes with endogenous ATP for binding to the catalytic kinase domain of both IGF-1R and IR. This prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates.
-
Inhibition of Autophosphorylation: Ligand binding (e.g., IGF-1, IGF-2, or Insulin) normally induces a conformational change in the receptor, leading to the autophosphorylation of key tyrosine residues within the activation loop of the kinase domain. BMS-536924 prevents this crucial first step of receptor activation.[2]
-
Blockade of Downstream Signaling: By inhibiting receptor phosphorylation, BMS-536924 prevents the recruitment and phosphorylation of immediate downstream substrates, such as Insulin Receptor Substrate (IRS) proteins. This, in turn, blocks the activation of two major signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Inhibition by BMS-536924 leads to decreased phosphorylation of Akt and its downstream targets, promoting apoptosis and inhibiting proliferation.[1][2]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in mitogenesis and cell differentiation. BMS-536924 attenuates the activation of this cascade, contributing to its anti-proliferative effects.[2]
-
-
Cellular Outcomes: The net effect of this signaling blockade is a potent anti-tumor response, characterized by:
-
Inhibition of Proliferation: A halt in the uncontrolled cell division characteristic of cancer.[1]
-
Induction of Apoptosis: Activation of programmed cell death, evidenced by markers like cleaved PARP and cleaved caspase-3.[5]
-
G1 Phase Cell Cycle Arrest: A decrease in the proportion of cells in the S-phase of the cell cycle.[1]
-
Quantitative Data: In Vitro Activity
The inhibitory activity of BMS-536924 has been quantified across various enzymatic and cellular assays.
Table 1: Enzymatic Inhibition
| Target Kinase | Assay Type | IC50 / Ki | Reference(s) |
| IGF-1R | Cell-free Kinase Assay | 100 nM | [1] |
| IR | Cell-free Kinase Assay | 73 nM | [1] |
| FAK | Cell-free Kinase Assay | 150 nM | [1][5] |
| Lck | Cell-free Kinase Assay | 341 nM | [1][5] |
| MEK | Cell-free Kinase Assay | Modest Activity | [5] |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 | Reference(s) |
| CD8-IGF-IR-MCF10A | Breast (Engineered) | 0.48 µM | [1] |
| HL-60 | Acute Myeloid Leukemia | 340 nM (Colony Formation) | [2] |
| U937 | Acute Myeloid Leukemia | <80 nM (Colony Formation) | [2] |
| MCF-7 | Breast Cancer | 500 nM (Colony Formation) | [2] |
| Sarcoma/Neuroblastoma Panel | Various | Wide range, cutoff for sensitivity at 0.35 µM | [3] |
Signaling and Experimental Workflow Diagrams
Diagram 1: IGF-1R/IR Signaling Pathway and Inhibition by BMS-536924
Caption: Mechanism of BMS-536924 action on the IGF-1R/IR signaling cascade.
Diagram 2: Experimental Workflow for Assessing Cellular Proliferation
Caption: General workflow for determining IC50 values of BMS-536924.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of BMS-536924.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of BMS-536924 on the enzymatic activity of purified IGF-1R and IR kinases.
-
Methodology:
-
Recombinant human IGF-1R or IR kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
BMS-536924 is added at varying concentrations.
-
The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter, or via fluorescence-based methods.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay ([³H]Thymidine Incorporation)
-
Objective: To measure the effect of BMS-536924 on the proliferation of cancer cell lines.[5]
-
Methodology:
-
Cells are seeded at an optimal density in 96-well microtiter plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of BMS-536924 or a vehicle control (e.g., DMSO).
-
Plates are incubated for a period of 72 hours.
-
For the final 3-4 hours of incubation, cells are pulsed with [³H]thymidine. Actively dividing cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cells are then harvested onto glass fiber filter mats using a cell harvester.
-
The amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
IC₅₀ values are determined by comparing the counts per minute (CPM) in treated wells to control wells.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To visualize the effect of BMS-536924 on the phosphorylation status of IGF-1R/IR and downstream signaling proteins like Akt and ERK.[2][4]
-
Methodology:
-
Cancer cells are cultured to sub-confluency and may be serum-starved to reduce basal signaling activity.
-
Cells are pre-treated with various concentrations of BMS-536924 for a specified duration (e.g., 2-6 hours).
-
Signaling is stimulated by adding a ligand (e.g., 30 ng/mL IGF-1 or 3 µg/mL insulin) for a short period (e.g., 15-30 minutes).[4]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated forms of the target proteins (e.g., p-IGF-1R, p-Akt) and total forms of these proteins. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands indicates the level of protein phosphorylation.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered BMS-536924 in an animal model.[5]
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human tumor cells.
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment and control groups.
-
BMS-536924 is formulated in an appropriate vehicle (e.g., PEG400/water) and administered orally (p.o.) once or twice daily at specified doses (e.g., 50-100 mg/kg).[5] The control group receives the vehicle alone.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
At the end of the study, tumor growth inhibition (TGI) is calculated. Tumors may also be excised for further analysis, such as immunohistochemistry to assess apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki-67 staining).[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor BMS-536924 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
BMS-593214: A Potent and Selective Factor VIIa Inhibitor for Antithrombotic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BMS-593214 is a potent, selective, and orally bioavailable small molecule inhibitor of Factor VIIa (FVIIa), a key serine protease that initiates the extrinsic pathway of the blood coagulation cascade. By directly targeting the active site of FVIIa, this compound effectively blocks the conversion of Factor X to Factor Xa, thereby preventing thrombin generation and subsequent fibrin clot formation. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies. The information presented herein is intended to support further research and development of FVIIa inhibitors as a promising class of antithrombotic agents.
Introduction to Factor VIIa and the Extrinsic Coagulation Pathway
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent excessive blood loss following vascular injury. The cascade is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. The extrinsic pathway is initiated by the exposure of tissue factor (TF) at the site of injury, which then binds to and activates FVII to its active form, FVIIa. The TF/FVIIa complex is the primary initiator of coagulation in vivo and is responsible for the initial burst of thrombin generation.
Due to its central role in initiating thrombosis, FVIIa has emerged as a compelling target for the development of novel anticoagulants. Selective inhibition of FVIIa offers the potential for a targeted antithrombotic effect with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to broader-spectrum anticoagulants.
This compound: Mechanism of Action and In Vitro Pharmacology
This compound is an active-site directed inhibitor of FVIIa.[1] It exhibits a direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[1] However, in the more physiologically relevant assay of Factor X activation by the TF/FVIIa complex, this compound acts as a noncompetitive inhibitor.[1]
Quantitative In Vitro Data
The following table summarizes the key in vitro inhibitory activities of this compound.
| Parameter | Value | Species | Assay Condition | Reference |
| Ki (FVIIa) | 5 nM | Human | Hydrolysis of tripeptide substrate | [1] |
| Ki (TF/FVIIa) | 9.3 nM | Human | Activation of Factor X | [1] |
Signaling Pathway of Extrinsic Coagulation and Inhibition by this compound
Caption: Extrinsic coagulation pathway and the inhibitory action of this compound.
In Vivo Pharmacology and Efficacy
This compound has demonstrated significant antithrombotic efficacy in preclinical animal models of both arterial and venous thrombosis.[1]
Quantitative In Vivo Data
The following table summarizes the in vivo efficacy of this compound in rabbit models of thrombosis.
| Thrombosis Model | Parameter | Value (mg/kg, IV) | Reference |
| Electrically-induced Carotid Arterial Thrombosis (Prevention) | ED50 | 1.1 | [1] |
| Electrically-induced Carotid Arterial Thrombosis (Treatment) | ED50 | 3.1 | [1] |
| Thread-induced Vena Cava Venous Thrombosis (Prevention) | ED50 | 2.1 | [1] |
| Thread-induced Vena Cava Venous Thrombosis (Treatment) | ED50 | 2.9 | [1] |
Bleeding Time Assessment
A crucial aspect of anticoagulant development is the therapeutic window, which is the dose range that provides antithrombotic efficacy without a significant increase in bleeding risk. This compound has been shown to have a wide therapeutic window with respect to bleeding time.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods and the information available from the primary literature on this compound.
FVIIa Enzymatic Assay
Principle: The inhibitory activity of this compound on FVIIa is determined by measuring the residual enzyme activity after incubation with the inhibitor. A chromogenic substrate that is specifically cleaved by FVIIa is used, and the release of a chromophore is measured spectrophotometrically.
Materials:
-
Human recombinant FVIIa
-
Soluble tissue factor (sTF)
-
Chromogenic substrate for FVIIa (e.g., Spectrozyme® FVIIa)
-
Tris-buffered saline (TBS) with 0.1% BSA and 5 mM CaCl2
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of FVIIa and sTF in TBS.
-
Serially dilute this compound in DMSO and then further dilute in TBS to the desired final concentrations.
-
In a 96-well plate, add the FVIIa/sTF solution to wells containing either this compound or vehicle (DMSO).
-
Incubate the plate at 37°C for a pre-determined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration.
-
The rate of substrate hydrolysis is calculated from the linear portion of the kinetic curve.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Rabbit Model of Electrically-Induced Carotid Arterial Thrombosis
Principle: This model mimics arterial thrombosis by inducing endothelial injury in the carotid artery of an anesthetized rabbit using a controlled electrical current. The efficacy of the test compound is assessed by its ability to prevent or treat the formation of an occlusive thrombus.
Materials:
-
Male New Zealand White rabbits
-
Anesthetics (e.g., ketamine, xylazine)
-
Electromagnetic flow probe
-
Bipolar electrode
-
Constant current stimulator
-
This compound formulation for intravenous administration
Procedure:
-
Anesthetize the rabbit and expose the carotid artery.
-
Place an electromagnetic flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously as a bolus followed by a continuous infusion.
-
Induce thrombosis by applying a controlled electrical current to the arterial wall using a bipolar electrode.
-
Monitor carotid artery blood flow continuously for a set period (e.g., 90 minutes).
-
The primary endpoint is the prevention of occlusive thrombus formation, as indicated by the maintenance of blood flow. For treatment studies, the compound is administered after thrombus formation has been initiated.
-
At the end of the experiment, the thrombotic material can be excised and weighed.
Rabbit Model of Thread-Induced Vena Cava Venous Thrombosis
Principle: This model simulates venous thrombosis by introducing a foreign surface (a cotton thread) into the vena cava of an anesthetized rabbit, which triggers thrombus formation. The antithrombotic effect of the test compound is evaluated by its ability to reduce the weight of the resulting thrombus.
Materials:
-
Male New Zealand White rabbits
-
Anesthetics
-
Cotton thread on a needle
-
This compound formulation for intravenous administration
Procedure:
-
Anesthetize the rabbit and expose the vena cava.
-
Administer this compound or vehicle intravenously.
-
Introduce a length of cotton thread into the lumen of the vena cava.
-
Allow the thrombus to form over a specified period (e.g., 4 hours).
-
At the end of the experiment, carefully remove the vena cava segment containing the thread and thrombus.
-
Excise the thrombus from the thread and weigh it.
-
The efficacy of the compound is determined by the percentage reduction in thrombus weight compared to the vehicle-treated group.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Structural Insights from Crystallography
The co-crystal structure of this compound bound to the active site of FVIIa has been elucidated, providing valuable insights into its mechanism of inhibition at the molecular level.[2] The structure reveals key interactions between the inhibitor and amino acid residues within the S1, S2, and S4 specificity pockets of the enzyme.
Key Binding Interactions
Caption: Schematic of this compound binding to the active site of FVIIa.
Conclusion
This compound is a potent and selective inhibitor of FVIIa with demonstrated efficacy in preclinical models of thrombosis. Its well-characterized mechanism of action, favorable in vivo profile, and wide therapeutic window make it a promising candidate for further development as a novel antithrombotic agent. The detailed experimental protocols and structural insights provided in this guide offer a valuable resource for researchers in the field of coagulation and drug discovery. The continued investigation of selective FVIIa inhibitors like this compound holds the potential to advance the treatment of thrombotic disorders.
References
In-Depth Technical Review: Binding Affinity of BMS-593214 to Factor VIIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BMS-593214, a direct, active-site inhibitor, to its target, Factor VIIa (FVIIa). The document details the quantitative binding characteristics, the experimental methodologies employed for their determination, and the relevant biological pathways.
Quantitative Binding Affinity Data
This compound exhibits a potent and context-dependent binding affinity for human Factor VIIa. The inhibitory constant (Ki) varies depending on the substrate used in the enzymatic assay, indicating different modes of inhibition. These findings are crucial for understanding the compound's mechanism of action in both simplified biochemical assays and more physiologically relevant systems.[1]
| Analyte | Substrate | Inhibition Mode | Ki (nM) | Reference |
| Human Factor VIIa | Tripeptide Substrate | Competitive | 5 | [1] |
| TF/VIIa Complex | Factor X | Noncompetitive | 9.3 | [1] |
Table 1: Binding Affinity of this compound to Factor VIIa. This table summarizes the reported inhibitory constants (Ki) of this compound for Factor VIIa under different experimental conditions. The choice of substrate influences the observed inhibition mechanism.
Experimental Protocols
The determination of the binding affinity of this compound to Factor VIIa was conducted using enzymatic assays.[1] While the primary publication does not provide a detailed, step-by-step protocol, the following methodologies are representative of the techniques used to derive such binding constants.
Amidolytic Activity Assay with a Chromogenic Tripeptide Substrate
This assay measures the direct inhibition of Factor VIIa's enzymatic activity on a small, synthetic substrate.
Objective: To determine the inhibitory constant (Ki) of this compound against isolated human Factor VIIa.
Principle: Factor VIIa is a serine protease that can cleave a chromogenic substrate, typically a tripeptide linked to p-nitroaniline (pNA).[2] The cleavage releases pNA, which absorbs light at 405 nm. The rate of pNA release is proportional to the enzyme's activity. In the presence of a competitive inhibitor like this compound, the rate of substrate cleavage is reduced.
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as HEPES-buffered saline (HBS) containing NaCl, CaCl₂, and a carrier protein like Bovine Serum Albumin (BSA).[2]
-
Human Factor VIIa: Recombinant human Factor VIIa is diluted to a working concentration (e.g., 50 nM) in the assay buffer.[2]
-
Chromogenic Substrate: A tripeptide substrate (e.g., Chromozym t-PA) is prepared as a stock solution (e.g., 5 mM).[2]
-
Inhibitor (this compound): A dilution series of this compound is prepared in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, Factor VIIa is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The absorbance at 405 nm is measured over time using a microplate reader in kinetic mode.[2]
-
-
Data Analysis:
-
The initial reaction velocities (rates of pNA formation) are calculated for each inhibitor concentration.
-
The Ki value for competitive inhibition is determined by fitting the data to the Morrison equation or by using graphical methods such as a Dixon plot.
-
Factor X Activation Assay
This assay evaluates the inhibition of the Factor VIIa/Tissue Factor (TF) complex's ability to activate its natural substrate, Factor X.
Objective: To determine the inhibitory constant (Ki) of this compound against the TF/FVIIa complex.
Principle: In the presence of its cofactor, Tissue Factor, Factor VIIa activates Factor X to Factor Xa.[3] The activity of the generated Factor Xa is then measured using a specific chromogenic substrate. This two-stage assay provides a more physiologically relevant assessment of inhibition.[3]
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described above.
-
TF/FVIIa Complex: Recombinant human Factor VIIa and soluble Tissue Factor are pre-incubated to form a complex.
-
Factor X: Human Factor X is diluted to a working concentration.
-
Factor Xa Chromogenic Substrate: A substrate specific for Factor Xa is prepared.
-
Inhibitor (this compound): A dilution series is prepared.
-
-
Assay Procedure:
-
The TF/FVIIa complex is incubated with varying concentrations of this compound.
-
Factor X is added to initiate the first stage of the reaction (Factor X activation).
-
After a defined incubation period, the Factor Xa chromogenic substrate is added to begin the second stage.
-
The absorbance at 405 nm is measured kinetically.
-
-
Data Analysis:
-
The rates of Factor Xa activity are determined.
-
The Ki for noncompetitive inhibition is calculated by fitting the data to the appropriate enzyme inhibition model.
-
Visualizations
Factor VIIa Signaling Pathway
The following diagram illustrates the central role of the Factor VIIa/Tissue Factor complex in the initiation of the extrinsic pathway of the coagulation cascade.
Figure 1: Factor VIIa Signaling Cascade. This diagram shows the initiation of the coagulation cascade by the TF/FVIIa complex and the inhibitory action of this compound.
Experimental Workflow for Binding Affinity Determination
The logical flow for determining the binding affinity of an inhibitor like this compound to Factor VIIa is depicted below.
Figure 2: Workflow for Ki Determination. This diagram outlines the key steps involved in an enzymatic assay to determine the inhibitory constant (Ki) of a compound.
References
An In-depth Technical Guide to the Structure-Activity Relationship of BMS-593214, a Potent Factor VIIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-593214, a potent and selective inhibitor of Factor VIIa (FVIIa). The development of this compound originated from a 6-amidinotetrahydroquinoline screening hit, which through a combination of library synthesis and rational design, led to this structurally novel therapeutic candidate.[1] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and discovery workflows.
Disclaimer: The full text of the primary research article detailing the comprehensive structure-activity relationship of this compound and its analogues was not available in the public domain search results. Therefore, the specific quantitative SAR data for a series of analogues could not be compiled. The following information is synthesized from publicly available abstracts and supplementary materials.
Core Compound Profile
This compound is an active site-directed inhibitor of FVIIa, a crucial enzyme in the initiation of the blood coagulation cascade.[2] It exhibits potent antithrombotic and antihaemostatic properties.[2]
| Identifier | Value |
| IUPAC Name | 4'-[(6R,6aR,11bR)-2-(aminoiminomethyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl]-5'-hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid |
| Molecular Formula | C₃₁H₂₇N₃O₄ |
| Molecular Weight | 505.56 g/mol |
Quantitative Biological Data
This compound has been characterized by its potent inhibitory activity against Factor VIIa and its efficacy in preclinical models of thrombosis.
| Parameter | Value | Assay Conditions | Reference |
| Ki (human FVIIa) | 5 nM | Direct, competitive inhibition in the hydrolysis of a tripeptide substrate. | [3] |
| Ki (TF/VIIa activation of FX) | 9.3 nM | Noncompetitive inhibition of the activation of Factor X by the Tissue Factor/FVIIa complex. | [3] |
| ED₅₀ (Rabbit Arterial Thrombosis) | 1.1 - 3.1 mg/kg | Intravenous administration in an electrically-induced carotid arterial thrombosis model. | [3] |
| ED₅₀ (Rabbit Venous Thrombosis) | 1.1 - 3.1 mg/kg | Intravenous administration in a thread-induced vena cava venous thrombosis model. | [3] |
Structure-Activity Relationship (SAR) Insights
While a detailed table of analogues is not available, the discovery of this compound from a 6-amidinotetrahydroquinoline hit implies key structural features are essential for its activity.[1] A crystal structure of this compound bound to FVIIa reveals critical interactions with Asp 189 and Lys 192 in the S1 and S2 pockets of the enzyme.[1]
The general SAR progression from the initial screening hit to the optimized lead likely involved modifications to enhance potency, selectivity, and pharmacokinetic properties. A hypothetical representation of this progression is outlined below.
| Compound | General Structural Modifications from Predecessor | Hypothetical Impact on FVIIa Inhibition |
| Screening Hit (6-amidinotetrahydroquinoline) | - | Baseline Potency |
| Intermediate Analogues | Modifications to the tetrahydroquinoline core, exploration of different substituents on the aromatic rings. | Optimization of binding interactions within the FVIIa active site. |
| This compound | Introduction of the biphenyl carboxylic acid moiety and specific stereochemistry. | Enhanced potency and selectivity through key contacts with Asp 189 and Lys 192. Improved pharmacokinetic profile. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Factor VIIa Inhibition Assay
The inhibitory activity of compounds against human Factor VIIa is determined using a chromogenic substrate assay.
-
Enzyme and Substrate: Recombinant human Factor VIIa and a specific chromogenic tripeptide substrate are used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl with physiological pH and salts, is used.
-
Procedure: a. Test compounds are serially diluted in the assay buffer. b. A fixed concentration of human FVIIa is incubated with the various concentrations of the test compound for a predetermined period at 37°C. c. The chromogenic substrate is added to initiate the reaction. d. The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
In Vivo Thrombosis Models
The antithrombotic efficacy of this compound was evaluated in rabbit models of arterial and venous thrombosis.[3]
a) Electrically-Induced Carotid Arterial Thrombosis Model:
-
Animal Model: Anesthetized rabbits are used.
-
Procedure: a. The carotid artery is isolated, and a flow probe is placed to monitor blood flow. b. A standardized electrical current is applied to the arterial wall to induce endothelial injury and thrombus formation. c. Test compounds (e.g., this compound) or vehicle are administered intravenously prior to or after the injury.
-
Endpoint: The primary endpoint is the maintenance of carotid artery blood flow. The dose required to prevent or dissolve the thrombus and maintain patency is determined.
b) Thread-Induced Vena Cava Venous Thrombosis Model:
-
Animal Model: Anesthetized rabbits are used.
-
Procedure: a. The vena cava is isolated. b. A thrombogenic thread is inserted into the lumen of the vena cava to induce thrombus formation. c. Test compounds or vehicle are administered intravenously.
-
Endpoint: After a set period, the thrombus formed on the thread is removed and weighed. The dose that reduces the thrombus weight by 50% (ED₅₀) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context and the discovery process for this compound.
Caption: Inhibition of Factor VIIa by this compound blocks the extrinsic pathway of the coagulation cascade.
Caption: The discovery of this compound involved a multi-step process from screening to preclinical evaluation.
References
- 1. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of BMS-593214
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-593214 is a potent and selective, active-site directed inhibitor of Factor VIIa (FVIIa), a key enzyme in the initiation of the blood coagulation cascade. Its discovery represents a significant advancement in the pursuit of novel antithrombotic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in drug development and related scientific fields. The document details the evolution from a screening hit to a clinical candidate, the intricacies of its chemical synthesis with a focus on the pivotal Povarov annulation, its mechanism of action, and its preclinical efficacy. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of critical pathways and workflows are provided to facilitate a deeper understanding of the underlying scientific principles.
Discovery and Lead Optimization
The journey to identify this compound began with a high-throughput screening campaign that identified a 6-amidinotetrahydroquinoline scaffold as a promising starting point for FVIIa inhibition.[1][2] This initial hit underwent a rigorous lead optimization process, combining library synthesis and rational drug design to enhance potency and selectivity.[1][2] This iterative process ultimately led to the identification of this compound as a clinical candidate with a compelling preclinical profile.
Logical Workflow for Discovery:
Caption: From Screening to Candidate.
Chemical Synthesis
A robust and scalable synthesis was developed for the active enantiomer, this compound, enabling gram-scale production for preclinical and clinical studies.[1][2] A key transformation in the synthetic route is a highly optimized Povarov annulation reaction.[1][2]
Key Synthetic Transformation: The Povarov Reaction
The Povarov reaction is a powerful method for the synthesis of tetrahydroquinolines. In the context of this compound synthesis, this reaction was significantly optimized to achieve high yield and stereoselectivity.[1][2]
Generalized Povarov Reaction Workflow:
Caption: Key Povarov Reaction.
Experimental Protocol: Gram-Scale Synthesis
While the specific, step-by-step gram-scale synthesis protocol for this compound is proprietary and not fully disclosed in the available literature, the key steps would involve the preparation of the requisite aniline, aldehyde, and alkene precursors, followed by the optimized Povarov annulation and subsequent functional group manipulations to install the amidine and other functionalities.
Biological Activity and Mechanism of Action
This compound is an active site-directed inhibitor of Factor VIIa.[3] It exhibits direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[4] However, in the context of the activation of its physiological substrate, Factor X (FX), by the Tissue Factor (TF)/FVIIa complex, it acts as a non-competitive inhibitor.[3][4]
Signaling Pathway of Coagulation Initiation and Inhibition by this compound:
References
- 1. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Establish a Minimal Invasive and Stable Carotid Artery Stenosis Rabbit Model? A Simple and Effective Carotid Artery Balloon Strain Technique - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-593214: A Factor VIIa Inhibitor for Thrombosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of BMS-593214, a potent and selective active site-directed inhibitor of Factor VIIa (FVIIa), for the treatment and prevention of thrombosis. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Core Concepts: Mechanism of Action
This compound exerts its antithrombotic effects by directly inhibiting Factor VIIa, a crucial initiator of the extrinsic pathway of the coagulation cascade.[1][2] Upon vessel injury, tissue factor (TF) is exposed and binds to FVIIa, forming a complex that activates Factor IX (FIX) and Factor X (FX).[1] This activation leads to the generation of thrombin, which ultimately results in the formation of a fibrin clot. By binding to the active site of FVIIa, this compound prevents the activation of its downstream substrates, thereby inhibiting thrombin generation and thrombus formation.[1]
Below is a diagram illustrating the role of Factor VIIa in the coagulation cascade and the inhibitory action of this compound.
Caption: Inhibition of the TF-FVIIa complex by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Enzyme Kinetics[1]
| Parameter | Substrate | Inhibition Type | Value (Ki) |
| Human FVIIa Inhibition | Tripeptide Substrate | Competitive | 5 nM |
| TF/VIIa-mediated FX Activation | Factor X | Noncompetitive | 9.3 nM |
Table 2: In Vivo Antithrombotic Efficacy in Rabbit Models[1]
| Thrombosis Model | Efficacy Endpoint | ED50 (mg/kg, IV) |
| Electrically-induced Carotid Arterial Thrombosis (AT) | Prevention | 1.1 |
| Electrically-induced Carotid Arterial Thrombosis (AT) | Treatment | 3.1 |
| Thread-induced Vena Cava Venous Thrombosis (VT) | Prevention | 1.1 |
| Thread-induced Vena Cava Venous Thrombosis (VT) | Treatment | 2.5 |
Table 3: Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including half-life, clearance, volume of distribution, and oral bioavailability, are not extensively available in the public domain. The primary preclinical studies focused on intravenous administration to establish proof-of-concept for its antithrombotic efficacy.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Electrically-Induced Carotid Arterial Thrombosis (AT) in Rabbits
This model simulates arterial thrombosis, which is typically rich in platelets.
Methodology:
-
Anesthetized rabbits are used for this procedure.[1]
-
The carotid artery is surgically exposed.
-
A stimulating electrode is placed on the external surface of the artery.
-
A controlled electrical current is applied to the artery to induce endothelial injury, initiating thrombus formation.
-
Blood flow in the artery is monitored using a flow probe to determine the time to occlusion.
-
For prevention studies, this compound is administered intravenously prior to the electrical stimulation.
-
For treatment studies, the compound is administered after a thrombus has already formed.
-
The efficacy is determined by the dose-dependent prevention of occlusion or recanalization of the occluded artery.[1]
The workflow for this experimental model is depicted below.
Caption: Workflow for the electrically-induced arterial thrombosis model.
Thread-Induced Vena Cava Venous Thrombosis (VT) in Rabbits
This model is used to evaluate the prevention and treatment of venous thrombosis, which is characterized by fibrin-rich clots.
Methodology:
-
Anesthetized rabbits are utilized for this model.[1]
-
The vena cava is surgically exposed.
-
A foreign object, such as a cotton thread, is introduced into the vena cava to provide a nidus for thrombus formation.
-
The introduction of the thread initiates the coagulation cascade, leading to the formation of a venous thrombus.
-
After a set period, the thrombus formed around the thread is excised and weighed.
-
In prevention protocols, this compound is administered intravenously before the insertion of the thread.[1]
-
In treatment protocols, the drug is given after the thrombus has had time to form.
-
The efficacy of this compound is assessed by the dose-dependent reduction in thrombus weight compared to a control group.[1]
The workflow for this experimental model is illustrated below.
Caption: Workflow for the thread-induced venous thrombosis model.
Conclusion
The preclinical data for this compound demonstrate its potential as an effective antithrombotic agent. Its direct and selective inhibition of Factor VIIa translates to potent efficacy in both arterial and venous thrombosis models in rabbits.[1] The wide therapeutic window observed in these studies further suggests a favorable safety profile.[1] While detailed pharmacokinetic data in the public domain is limited, the existing evidence strongly supports the continued investigation of FVIIa inhibitors like this compound for the prevention and treatment of thrombotic disorders. Further studies to delineate the ADME properties of this compound would be invaluable for its clinical development.
References
The Pharmacokinetics and Pharmacodynamics of BMS-593214: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-593214 is a potent, active site-directed inhibitor of Factor VIIa (FVIIa), a key initiator of the extrinsic pathway of blood coagulation. This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. It is intended to serve as a resource for researchers and professionals in the fields of thrombosis, hemostasis, and drug development. The information presented herein is synthesized from published literature and aims to provide a detailed understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its characterization.
Introduction
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. The tissue factor (TF)-Factor VIIa (FVIIa) complex is the primary initiator of this cascade. Consequently, inhibition of FVIIa is a promising therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound has been identified as a direct, competitive inhibitor of human FVIIa, demonstrating efficacy in preclinical models of arterial and venous thrombosis.[1] This whitepaper will delve into the quantitative pharmacology of this compound, its mechanism of action, and the experimental protocols that have been employed to elucidate its properties.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through in vitro enzymatic assays and in vivo models of thrombosis and hemostasis.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of FVIIa.[1] This binding is competitive with respect to the hydrolysis of a small peptide substrate. However, in the context of the physiological activation of Factor X (FX) by the TF/FVIIa complex, this compound acts as a noncompetitive inhibitor.[1] This dualistic inhibitory profile underscores the compound's specific interaction with FVIIa within the coagulation cascade.
dot
Caption: Mechanism of action of this compound in the coagulation cascade.
In Vitro Activity
The inhibitory potency of this compound against human FVIIa has been quantified using enzymatic assays. The key parameters are summarized in the table below.
| Parameter | Value | Description |
| Ki (Competitive Inhibition) | 5 nM | Inhibition constant for the direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[1] |
| Ki (Noncompetitive Inhibition) | 9.3 nM | Inhibition constant for the noncompetitive inhibition of the activation of Factor X by the TF/FVIIa complex.[1] |
In Vivo Efficacy
Preclinical studies in rabbit models of thrombosis have demonstrated the antithrombotic efficacy of intravenously administered this compound. The compound was effective in both the prevention and treatment of arterial and venous thrombosis.
| Model | Parameter | Value (mg/kg) | Description |
| Arterial Thrombosis (AT) | ED50 | 1.1 - 3.1 | Effective dose to achieve 50% of the maximal antithrombotic effect in a model of electrically-induced carotid artery thrombosis.[1] |
| Venous Thrombosis (VT) | ED50 | 1.1 - 3.1 | Effective dose to achieve 50% of the maximal antithrombotic effect in a model of thread-induced vena cava thrombosis.[1] |
Furthermore, this compound exhibited a wide therapeutic window with respect to its effect on bleeding time.[1]
Pharmacokinetics
As of the latest available public information, detailed quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) have not been published. The table below is provided as a template for such data.
| Parameter | Symbol | Value | Units | Species |
| Maximum Concentration | Cmax | N/A | ||
| Time to Maximum Concentration | Tmax | N/A | ||
| Area Under the Curve | AUC | N/A | ||
| Half-life | t1/2 | N/A | ||
| Clearance | CL | N/A | ||
| Volume of Distribution | Vd | N/A | ||
| N/A: Not publicly available. |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
In Vitro FVIIa Enzymatic Assay
This protocol is a representative method for determining the inhibitory activity of this compound on FVIIa.
Objective: To determine the inhibition constant (Ki) of this compound against human FVIIa.
Materials:
-
Human recombinant FVIIa
-
Recombinant human soluble Tissue Factor (sTF)
-
Chromogenic or fluorogenic tripeptide substrate for FVIIa (e.g., Chromozym t-PA or SN-17a)
-
Assay buffer (e.g., HBSAC: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.1% Bovine Serum Albumin, pH 7.4)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of this compound in assay buffer from the DMSO stock.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add the diluted this compound solutions. Add a fixed concentration of human FVIIa and sTF. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Data Acquisition: Measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocities (V) from the linear portion of the progress curves. Plot the reaction velocities against the substrate concentration for each inhibitor concentration. Analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or noncompetitive inhibition equations) to determine the Ki value.
dot
References
In Vitro Characterization of BMS-593214: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-593214 is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa), a key serine protease that initiates the extrinsic pathway of blood coagulation. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory potency, mechanism of action, selectivity, and its effects on plasma-based coagulation assays. Detailed experimental protocols and visual representations of the relevant biological pathways and workflows are included to support further research and development efforts.
Introduction
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent excessive blood loss following vascular injury. Factor VIIa (FVIIa), in complex with its cofactor Tissue Factor (TF), is the primary initiator of this cascade. The TF/FVIIa complex activates Factor IX and Factor X, leading to a burst of thrombin generation and subsequent fibrin clot formation. Due to its pivotal role, FVIIa has emerged as a key target for the development of novel anticoagulants for the prevention and treatment of thrombotic disorders. This compound is a small molecule inhibitor designed to specifically target the active site of FVIIa.
Biochemical Characterization
Inhibitory Potency and Mechanism of Action
This compound demonstrates potent inhibition of human FVIIa. In enzymatic assays, it exhibits direct, competitive inhibition of human FVIIa with an inhibition constant (Ki) of 5 nM when a tripeptide substrate is used.[1] However, when assessing the inhibition of the physiological activation of Factor X (FX) by the TF/FVIIa complex, this compound acts as a non-competitive inhibitor with a Ki of 9.3 nM.[1] This dual mechanism suggests that this compound interacts with the active site of FVIIa in a manner that directly competes with small peptide substrates but allosterically modulates the enzyme's activity towards its natural macromolecular substrate, Factor X.
| Parameter | Value | Method | Reference |
| Ki vs. Human FVIIa | 5 nM | Enzymatic Assay (Tripeptide Substrate) | [1] |
| Ki vs. TF/FVIIa-mediated FX Activation | 9.3 nM | Enzymatic Assay (Physiological Substrate) | [1] |
Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its safety profile. While specific quantitative data for a broad panel of proteases is not publicly available, studies have indicated that this compound shows selectivity for FVIIa.[1] Further characterization against other key coagulation proteases such as Factor Xa, thrombin, and Factor IXa is necessary to fully elucidate its selectivity profile.
In Vitro Pharmacology in Plasma
Anticoagulant Activity in Human Plasma
The anticoagulant effect of this compound in a more physiological context is assessed using standard plasma-based coagulation assays. These assays, Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT), measure the time to clot formation via the extrinsic/common and intrinsic/common pathways, respectively. Due to its mechanism of action as a FVIIa inhibitor, this compound is expected to predominantly prolong the PT.
Quantitative data on the concentration-dependent effects of this compound on PT and aPTT in human plasma is not currently available in the public domain.
Effect on Thrombin Generation
The Thrombin Generation Assay (TGA) provides a global assessment of the coagulation potential of a plasma sample. It measures the total amount of thrombin generated over time following the initiation of coagulation. As a FVIIa inhibitor, this compound is anticipated to delay and reduce the peak of thrombin generation initiated by tissue factor.
Specific data from in vitro thrombin generation assays in the presence of this compound is not currently available in the public domain.
Experimental Protocols
FVIIa Enzymatic Assay for Ki Determination
This protocol outlines a general method for determining the inhibition constant (Ki) of a test compound against FVIIa.
Materials:
-
Human Recombinant Factor VIIa
-
Soluble Tissue Factor (sTF)
-
Chromogenic or Fluorogenic FVIIa substrate
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Test Compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (solvent only).
-
Add a solution of FVIIa (and sTF if measuring inhibition of the complex) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Determine the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the reaction rates against the substrate concentration for each inhibitor concentration.
-
Analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot, or non-linear regression) to determine the Ki and the mechanism of inhibition (competitive, non-competitive, etc.).
Prothrombin Time (PT) Assay
This protocol provides a general procedure for measuring the effect of an inhibitor on the extrinsic pathway of coagulation.
Materials:
-
Citrated human plasma
-
PT reagent (contains tissue factor and phospholipids)
-
Calcium Chloride (CaCl₂) solution
-
Test Compound (this compound)
-
Coagulometer
Procedure:
-
Prepare a serial dilution of this compound in a suitable buffer.
-
Pre-warm the human plasma, PT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of human plasma with the test compound dilution or vehicle control.
-
Incubate the mixture at 37°C for a specified time.
-
Initiate clotting by adding the pre-warmed PT reagent (which includes CaCl₂).
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Plot the clotting time against the concentration of this compound to determine the concentration-response relationship.
Signaling Pathways and Workflows
Extrinsic Pathway of Coagulation
The following diagram illustrates the initiation of the coagulation cascade via the extrinsic pathway, the primary target of this compound.
Caption: Initiation of the extrinsic coagulation pathway and the site of action of this compound.
Experimental Workflow for FVIIa Inhibitor Characterization
The diagram below outlines a typical in vitro characterization workflow for a FVIIa inhibitor like this compound.
Caption: A streamlined workflow for the in vitro characterization of a Factor VIIa inhibitor.
Conclusion
This compound is a potent inhibitor of human Factor VIIa, demonstrating a dual mechanism of competitive and non-competitive inhibition depending on the substrate. Its primary effect is on the initiation of the extrinsic pathway of coagulation. Further in vitro studies are warranted to fully characterize its selectivity profile and its concentration-dependent effects in plasma-based coagulation and thrombin generation assays to better predict its clinical efficacy and safety as an anticoagulant. The protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
Unveiling the Target: A Technical Guide to the Validation of BMS-593214 in the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target validation of BMS-593214, a potent and selective inhibitor within the coagulation cascade. Through a comprehensive review of preclinical data, this document outlines the mechanism of action, quantitative pharmacology, and the experimental methodologies employed to validate its therapeutic potential.
Core Target: Factor VIIa - The Initiator of Coagulation
This compound is an active site-directed inhibitor of Factor VIIa (FVIIa).[1] FVIIa, in complex with Tissue Factor (TF), is the primary initiator of the extrinsic pathway of blood coagulation. This TF:FVIIa complex proteolytically activates Factor IX (FIX) and Factor X (FX), leading to a burst of thrombin generation and subsequent fibrin clot formation. By targeting FVIIa, this compound effectively dampens the initiation of the coagulation cascade, a key strategy in the prevention and treatment of thrombotic diseases.
Mechanism of Action: A Dual Inhibition Profile
This compound exhibits a nuanced mechanism of action. It acts as a direct, competitive inhibitor of human FVIIa when assessed against a small tripeptide substrate. However, in the more physiologically relevant context of the TF:FVIIa complex activating its natural substrate, Factor X, this compound functions as a non-competitive inhibitor .[1] This dual inhibitory profile underscores the compound's specific interaction with the FVIIa active site and its ability to modulate the pro-coagulant activity of the TF:FVIIa complex.
Quantitative Pharmacology
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition Constants (Ki) of this compound
| Parameter | Substrate | Value (nM) | Inhibition Type |
| Ki | Tripeptide Substrate | 5 | Competitive |
| Ki | Factor X (in TF:FVIIa complex) | 9.3 | Non-competitive |
Table 2: In Vivo Efficacy (ED50) of this compound in Rabbit Thrombosis Models
| Model | Efficacy Endpoint | ED50 (mg/kg) |
| Electrically-induced Carotid Arterial Thrombosis | Prevention and Treatment | 1.1 to 3.1 |
| Thread-induced Vena Cava Venous Thrombosis | Prevention and Treatment | 1.1 to 3.1 |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments cited in the evaluation of this compound.
Factor VIIa (FVIIa) Inhibition Assay (Enzyme Kinetics)
This protocol outlines a generalized method for determining the inhibitory kinetics of a compound against FVIIa.
Materials:
-
Human Recombinant Factor VIIa (FVIIa)
-
Recombinant soluble Tissue Factor (sTF)
-
Chromogenic or fluorogenic FVIIa substrate (e.g., Spectrozyme® fVIIa)
-
Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) containing 5 mM CaCl₂ and 0.1% BSA.
-
This compound (or test compound) dissolved in DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Complex Formation: In a microplate well, combine human recombinant FVIIa and sTF in assay buffer. Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Inhibitor Incubation: Add the diluted this compound solution to the wells containing the TF:FVIIa complex. Incubate for a predetermined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FVIIa substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance or fluorescence at regular intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves.
-
Plot V₀ against the substrate concentration for different inhibitor concentrations.
-
Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk or other linearized plots.
-
Calculate the inhibition constant (Ki) using appropriate equations based on the determined mode of inhibition.
-
Electrically-induced Carotid Arterial Thrombosis Model in Rabbits
This in vivo model is used to assess the antithrombotic efficacy of compounds in an arterial setting.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg).
-
Anesthetics (e.g., ketamine, xylazine).
-
Surgical instruments.
-
Doppler flow probe.
-
Stimulator for electrical injury.
-
This compound formulation for intravenous administration.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit and expose the carotid artery through a midline cervical incision.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously.
-
Drug Administration: Administer this compound or vehicle intravenously as a bolus followed by a constant infusion.
-
Induction of Thrombosis: Apply a constant electrical current (e.g., 4 mA for 3 minutes) to the external surface of the carotid artery using a bipolar electrode. This induces endothelial injury and initiates thrombus formation.
-
Monitoring: Monitor carotid artery blood flow for a set period (e.g., 90 minutes) after the electrical injury. A decrease in blood flow indicates thrombus formation.
-
Efficacy Assessment: The primary endpoint is the time to occlusion or the incidence of occlusion within the monitoring period. The dose-response relationship is determined, and the ED50 (the dose required to prevent occlusion in 50% of the animals) is calculated.
-
Thrombus Weight (Optional): At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
Thread-induced Vena Cava Venous Thrombosis Model in Rabbits
This model evaluates the efficacy of antithrombotic agents in a venous thrombosis setting.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg).
-
Anesthetics.
-
Surgical instruments.
-
Cotton thread.
-
This compound formulation for intravenous administration.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit and expose the inferior vena cava through a midline abdominal incision.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Induction of Thrombosis: Isolate a segment of the vena cava and introduce a cotton thread into the lumen. The presence of the foreign body and the resulting stasis induce thrombus formation.
-
Incubation: Ligate the venous segment and allow the thrombus to form over a specific period (e.g., 2 hours).
-
Thrombus Isolation and Measurement: At the end of the incubation period, excise the ligated segment of the vena cava. Open the segment longitudinally and carefully remove the thrombus.
-
Efficacy Assessment: The primary endpoint is the weight of the formed thrombus. A dose-dependent reduction in thrombus weight is used to calculate the ED50.
Conclusion
The comprehensive preclinical data strongly support the validation of Factor VIIa as the primary target of this compound. Its potent and selective inhibition of the TF:FVIIa complex, demonstrated through robust in vitro and in vivo models, establishes a clear mechanism for its antithrombotic effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of FVIIa inhibitors as a promising therapeutic strategy for a range of thrombotic disorders.
References
Methodological & Application
Application Notes and Protocols for BMS-593214: In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-593214 is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa).[1][2] As a critical enzyme in the extrinsic pathway of the blood coagulation cascade, FVIIa, in complex with Tissue Factor (TF), initiates a series of events leading to thrombin generation and fibrin clot formation.[2][3] Inhibition of FVIIa is a promising therapeutic strategy for the prevention and treatment of thrombotic diseases.[2][3]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity against FVIIa and its effect on plasma coagulation.
Mechanism of Action
This compound exhibits a dual mechanism of inhibition:
-
Direct, competitive inhibition of human FVIIa: It directly binds to the active site of FVIIa, competing with small peptide substrates.[2][3]
-
Non-competitive inhibition of Factor X (FX) activation: It inhibits the activation of the physiological substrate FX by the TF/FVIIa complex in a non-competitive manner.[2][3]
Quantitative Data Summary
The inhibitory potency of this compound against human FVIIa has been determined in enzymatic assays.[2][3]
| Parameter | Value (nM) | Assay Type | Description | Reference |
| K_i | 5 | Enzymatic (Tripeptide Substrate) | Inhibition constant for the direct, competitive inhibition of human FVIIa. | [2][3] |
| K_i | 9.3 | Enzymatic (FX Activation) | Inhibition constant for the non-competitive inhibition of TF/FVIIa-mediated activation of Factor X. | [2][3] |
Signaling Pathway and Inhibition Logic
The following diagram illustrates the extrinsic coagulation pathway and the points of inhibition by this compound.
Experimental Protocols
FVIIa Chromogenic Activity Assay (for IC50/Ki Determination)
This protocol describes a method to determine the inhibitory potency of this compound on the amidolytic activity of FVIIa using a chromogenic substrate.
Principle:
The assay measures the ability of FVIIa to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm. The rate of color development is proportional to FVIIa activity. In the presence of an inhibitor like this compound, this rate will decrease.
Materials:
-
Human Recombinant Factor VIIa
-
Recombinant soluble Tissue Factor (sTF)
-
Chromogenic FVIIa substrate (e.g., Chromozym t-PA)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol Workflow:
Detailed Method:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Prepare a working solution of FVIIa and sTF in assay buffer. A typical concentration for the FVIIa/sTF complex is around 5 nM FVIIa and 25 nM sTF.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 10 µL of each this compound dilution or vehicle control (for 100% activity).
-
Add 70 µL of assay buffer.
-
Add 10 µL of the FVIIa/sTF working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration should be at or near its K_m value).
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For competitive inhibitors, the inhibition constant (K_i) can be calculated from the IC50 value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [S]/K_m) Where [S] is the substrate concentration and K_m is the Michaelis-Menten constant of the substrate for FVIIa.
-
Prothrombin Time (PT) Assay
This assay measures the effect of this compound on the clotting time of plasma, which reflects the integrity of the extrinsic and common coagulation pathways.
Principle:
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. An inhibitor of FVIIa will prolong the clotting time.
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin and calcium chloride)
-
This compound stock solution (in DMSO)
-
Coagulometer
Protocol Workflow:
Detailed Method:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in a suitable buffer.
-
Pre-warm the citrated human plasma and the PT reagent to 37°C.
-
-
Assay Procedure:
-
In a coagulometer cuvette, mix 50 µL of human plasma with 5-10 µL of the this compound dilution or vehicle control.
-
Incubate the mixture at 37°C for a defined period (e.g., 3 minutes).
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of this compound required to double the baseline clotting time (EC2x), which is a common metric for anticoagulant potency in this assay.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound and other FVIIa inhibitors. By utilizing these enzymatic and plasma-based assays, researchers can accurately determine the inhibitory potency and anticoagulant effects of test compounds, facilitating their development as potential antithrombotic agents.
References
Application Notes and Protocols for BMS-593214 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of BMS-593214, a potent and selective active-site inhibitor of Factor VIIa (FVIIa), in preclinical animal models of thrombosis. The information is compiled from published studies to guide researchers in designing and executing their own experiments.
Introduction
This compound is a small molecule, active-site directed inhibitor of Factor VIIa (FVIIa). The complex of FVIIa with tissue factor (TF) is the primary initiator of the extrinsic pathway of blood coagulation, playing a critical role in the pathogenesis of thrombosis.[1] By inhibiting FVIIa, this compound effectively blocks the initiation of the coagulation cascade, thereby preventing the formation of thrombi. Preclinical studies have demonstrated its efficacy in both arterial and venous thrombosis models, with a favorable safety profile regarding bleeding time.[1]
Mechanism of Action: Inhibition of the Extrinsic Coagulation Pathway
This compound exerts its antithrombotic effect by directly binding to the active site of FVIIa, preventing it from activating its downstream targets, Factor X (FX) and Factor IX (FIX). This action effectively halts the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.
Caption: Inhibition of the TF-FVIIa complex by this compound.
Quantitative Data Summary
The antithrombotic efficacy of this compound has been quantified in rabbit models of arterial and venous thrombosis. The following table summarizes the key findings from these studies.
| Animal Model | Thrombosis Type | Study Design | Efficacy Endpoint | ED50 (mg/kg, i.v.) | Reference |
| Rabbit | Arterial (Electrically-induced carotid artery thrombosis) | Prevention | 50% reduction in thrombus formation | 1.1 | [1] |
| Rabbit | Arterial (Electrically-induced carotid artery thrombosis) | Treatment | 50% reduction in thrombus formation | 2.5 | [1] |
| Rabbit | Venous (Thread-induced vena cava thrombosis) | Prevention | 50% reduction in thrombus weight | 3.1 | [1] |
| Rabbit | Venous (Thread-induced vena cava thrombosis) | Treatment | 50% reduction in thrombus weight | 2.8 | [1] |
Note: ED50 represents the dose required to achieve 50% of the maximal effect.
Experimental Protocols
The following are detailed protocols for the key animal models used to evaluate the efficacy of this compound. These protocols are based on established methodologies and the information available from published studies.
Electrically-Induced Carotid Artery Thrombosis (AT) Model in Rabbits
This model simulates arterial thrombosis initiated by endothelial injury.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for vessel isolation
-
Electromagnetic flow probe
-
Constant current stimulator
-
This compound solution for intravenous administration
-
Vehicle control solution
-
Heparinized saline
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery free from surrounding tissues.
-
Place an electromagnetic flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Introduce a stimulating electrode into the arterial lumen or apply it to the external surface of the artery.
-
Apply a constant anodal direct current (e.g., 150 µA) for a specified duration (e.g., 90 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Monitor carotid artery blood flow continuously. A decrease in blood flow indicates thrombus formation.
-
-
Drug Administration:
-
Prevention Protocol: Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion, starting before the initiation of the electrical stimulus.
-
Treatment Protocol: Administer this compound or vehicle after a stable thrombus has formed (indicated by a significant reduction in blood flow).
-
-
Endpoint Measurement:
-
The primary endpoint is the maintenance of carotid artery blood flow. Efficacy is determined by the ability of this compound to prevent or reduce the decrease in blood flow compared to the vehicle control.
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight determined.
-
Caption: Workflow for the electrically-induced arterial thrombosis model.
Thread-Induced Vena Cava Venous Thrombosis (VT) Model in Rabbits
This model simulates venous thrombosis, which is often associated with stasis and a foreign body.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for abdominal surgery
-
Cotton or silk thread
-
This compound solution for intravenous administration
-
Vehicle control solution
-
Heparinized saline
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit and maintain a surgical plane of anesthesia.
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Carefully dissect the vena cava free from surrounding tissues.
-
-
Thrombus Induction:
-
Introduce a length of cotton or silk thread into the lumen of the vena cava. The thread acts as a nidus for thrombus formation.
-
Ligate the vena cava partially or completely, or induce a period of stasis, to promote thrombus formation around the thread.
-
Close the abdominal incision.
-
-
Drug Administration:
-
Prevention Protocol: Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion, starting before the insertion of the thread.
-
Treatment Protocol: Administer this compound or vehicle after a specified period following thread insertion to allow for initial thrombus formation.
-
-
Endpoint Measurement:
-
After a set period (e.g., 2-4 hours), re-anesthetize the rabbit and re-open the abdomen.
-
Isolate and excise the segment of the vena cava containing the thread and thrombus.
-
Carefully remove the thrombus from the vessel and the thread.
-
Determine the wet weight of the thrombus. Efficacy is measured as the percent inhibition of thrombus formation compared to the vehicle control group.
-
Cuticle Bleeding Time (BT) Model in Rabbits
This model is used to assess the hemostatic potential of antithrombotic agents.
Materials:
-
Conscious or lightly sedated rabbits
-
Template device for standardized incisions (e.g., Simplate)
-
Filter paper
-
Stopwatch
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle intravenously at various doses.
-
-
Bleeding Time Measurement:
-
At a specified time after drug administration, make a standardized incision in the cuticle of the rabbit's toe using a template device.
-
Immediately start a stopwatch.
-
Gently blot the blood from the incision with filter paper every 30 seconds, without touching the wound itself.
-
The bleeding time is the time from the incision until the cessation of bleeding.
-
-
Data Analysis:
-
Compare the bleeding time in this compound-treated animals to that in vehicle-treated animals. A significant prolongation of bleeding time indicates an increased bleeding risk. Studies with this compound have shown a wide therapeutic window with respect to bleeding time, suggesting a lower risk of bleeding at effective antithrombotic doses.[1]
-
Pharmacokinetics
Detailed pharmacokinetic data for this compound in rabbits is not extensively available in the public domain. As with any preclinical study, it is recommended to perform pharmacokinetic profiling of this compound in the chosen animal model to establish the relationship between dose, plasma concentration, and pharmacodynamic effects (antithrombotic efficacy and bleeding time). This will aid in the translation of preclinical findings to clinical settings.
Conclusion
This compound is a promising antithrombotic agent that has demonstrated significant efficacy in well-established rabbit models of both arterial and venous thrombosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the properties of this compound and other FVIIa inhibitors. Careful consideration of experimental design, including appropriate controls and endpoint measurements, is crucial for obtaining reliable and translatable results.
References
Application Notes and Protocols: BMS-593214
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-593214 is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa), a key serine protease that initiates the extrinsic pathway of the blood coagulation cascade.[1] By binding to FVIIa, this compound effectively blocks the downstream activation of Factor X and Factor IX, thereby inhibiting thrombin generation and subsequent fibrin clot formation. These characteristics make this compound a valuable tool for research in thrombosis, hemostasis, and related therapeutic areas.
This document provides detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo applications, ensuring optimal performance and reproducibility in experimental settings.
Physicochemical and Storage Information
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₇N₃O₄ | [2][3] |
| Molecular Weight | 505.56 g/mol | [2][3] |
| Appearance | White to light yellow solid | |
| Solubility | DMSO: ≥ 100 mg/mL (197.80 mM) |
Storage Conditions:
Proper storage of this compound is critical to maintain its stability and activity.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: It is highly recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.
Signaling Pathway of Factor VIIa in Coagulation
This compound exerts its effect by inhibiting Factor VIIa, the initiator of the extrinsic coagulation cascade. The following diagram illustrates this pathway.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, for use in various in vitro enzymatic and cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution, dissolve 5.06 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication in an ultrasonic bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.
Preparation of Working Solutions for Enzymatic Assays (IC₅₀ Determination)
This protocol provides a method for preparing a serial dilution of this compound to determine its half-maximal inhibitory concentration (IC₅₀) in a Factor VIIa enzymatic assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Sterile microcentrifuge tubes or 96-well plates
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to create a range of intermediate concentrations. For example, for a 10-point IC₅₀ curve, you might prepare intermediate concentrations from 1 mM down to 0.05 µM.
-
Further dilute these intermediate DMSO solutions into the assay buffer to achieve the final desired concentrations for the assay. Crucially, ensure the final concentration of DMSO in the assay is consistent across all wells and is kept low (typically ≤ 1%) to avoid solvent effects on enzyme activity.
-
Prepare a vehicle control containing the same final concentration of DMSO in the assay buffer but without this compound.
-
The prepared working solutions are now ready to be added to the enzymatic assay plate.
Preparation of Formulation for In Vivo Studies
This protocol details the preparation of a this compound formulation suitable for administration in animal models. This specific protocol yields a 2.5 mg/mL solution.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Calibrated pipettes
Formulation Composition:
| Component | Volume Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol (for 1 mL of final formulation):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to the mixture and mix thoroughly.
-
The final solution will have a this compound concentration of 2.5 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Disclaimer
This document is intended for research use only. The provided protocols are for guidance and may require optimization for specific experimental conditions. Always adhere to appropriate laboratory safety practices when handling chemical reagents.
References
Application Notes and Protocols: BMS-593214 for Rabbit Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-593214, a potent and selective active site-directed Factor VIIa (FVIIa) inhibitor, in rabbit models of thrombosis. The following sections detail the recommended dosage, administration protocols, and relevant experimental procedures based on published preclinical data.
Overview and Mechanism of Action
This compound is a small molecule inhibitor that directly and competitively targets human Factor VIIa, a key initiator of the extrinsic pathway of blood coagulation.[1][2] By inhibiting FVIIa, this compound effectively blocks the activation of Factor X to Factor Xa, thereby preventing the downstream generation of thrombin and subsequent fibrin clot formation.[2][3] Preclinical studies have demonstrated its antithrombotic efficacy in rabbit models of both arterial and venous thrombosis.[2][4]
Signaling Pathway of the Extrinsic Coagulation Cascade and Inhibition by this compound
Caption: Extrinsic coagulation pathway and the inhibitory action of this compound on Factor VIIa.
Recommended Dosage in Rabbits
The recommended intravenous (IV) dosage of this compound for antithrombotic efficacy in rabbit studies is in the range of 1.1 to 3.1 mg/kg . This dosage is based on the 50% effective dose (ED50) values determined in models of arterial and venous thrombosis.
Table 1: Intravenous ED50 of this compound in Rabbit Thrombosis Models
| Thrombosis Model | Endpoint | ED50 (mg/kg, IV) |
| Electrically-induced Carotid Artery Thrombosis (Prevention) | Prevention of Thrombosis | 1.1 |
| Electrically-induced Carotid Artery Thrombosis (Treatment) | Treatment of existing Thrombosis | 2.5 |
| Thread-induced Vena Cava Thrombosis (Prevention) | Prevention of Thrombosis | 3.1 |
Data sourced from Wong PC, et al. Thromb Haemost. 2010.[2]
Experimental Protocols
The following are detailed protocols for the administration of this compound and the induction of thrombosis in rabbits, based on established methodologies.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 10% N,N-dimethylacetamide in 90% of 5% dextrose in water)
-
Sterile syringes and needles (22-30 gauge)
-
Rabbit restrainer
-
Topical anesthetic cream (e.g., EMLA)
-
Antiseptic wipes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in the appropriate vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Preparation:
-
Acclimatize New Zealand White rabbits (2.5-3.0 kg) to the laboratory environment.
-
Anesthetize the rabbit using an appropriate and approved protocol (e.g., ketamine and xylazine).
-
Secure the rabbit in a restrainer.
-
Shave the fur over the marginal ear vein.
-
Apply a topical anesthetic cream to the injection site and allow for sufficient contact time (e.g., 30 minutes).
-
Cleanse the injection site with an antiseptic wipe.
-
-
Intravenous Administration:
-
Insert a small-gauge needle or a butterfly catheter into the marginal ear vein.
-
Confirm proper placement by observing a blood flash in the needle hub or tubing.
-
Administer the this compound solution as a bolus injection at the desired dose.
-
For continuous infusion studies, a peripherally inserted central catheter (PICC) can be placed in the marginal ear vein and connected to an infusion pump.
-
After injection, apply gentle pressure to the site to prevent hematoma formation.
-
Electrically-Induced Carotid Artery Thrombosis Model (Prevention)
This model is used to evaluate the efficacy of this compound in preventing arterial thrombosis.
Procedure:
-
Surgical Preparation:
-
Anesthetize a male New Zealand White rabbit.
-
Make a midline incision in the neck to expose the left carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously as described in section 3.1.
-
-
Thrombosis Induction:
-
Place an external stainless-steel bipolar electrode on the carotid artery.
-
Induce thrombosis by applying a direct electrical current (e.g., 4 mA for 3 minutes).
-
-
Monitoring and Assessment:
-
Continuously monitor carotid blood flow using an electromagnetic flow probe for a set period (e.g., 90 minutes).
-
At the end of the observation period, euthanize the animal and carefully excise the thrombosed arterial segment.
-
Blot the thrombus to remove excess blood and weigh it.
-
The primary endpoints are the maintenance of carotid blood flow and the final thrombus weight.
-
Thread-Induced Vena Cava Thrombosis Model (Prevention)
This model is used to assess the efficacy of this compound in preventing venous thrombosis.
Procedure:
-
Surgical Preparation:
-
Anesthetize the rabbit and perform a midline laparotomy to expose the inferior vena cava.
-
Carefully dissect a segment of the vena cava.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously.
-
-
Thrombosis Induction:
-
Introduce a thrombogenic stimulus, such as a cotton thread, into the lumen of the isolated vena cava segment.
-
Induce stasis by placing ligatures at both ends of the segment.
-
-
Assessment:
-
After a predetermined period of stasis (e.g., 2 hours), euthanize the animal.
-
Excise the ligated venous segment.
-
Open the segment longitudinally and remove the thrombus.
-
Determine the wet weight of the thrombus.
-
The primary endpoint is the thrombus weight.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a preclinical study evaluating the antithrombotic efficacy of this compound in a rabbit model.
Caption: General experimental workflow for evaluating this compound in rabbit thrombosis models.
References
- 1. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 2. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 3. The Role of Tissue Factor and Factor VIIa in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
Application of BMS-593214 in Coagulation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-593214 is a potent, active-site directed, small-molecule inhibitor of Factor VIIa (FVIIa), a critical serine protease that initiates the extrinsic pathway of the blood coagulation cascade.[1] In complex with its cofactor, Tissue Factor (TF), FVIIa activates Factor IX and Factor X, leading to a burst of thrombin generation and subsequent fibrin clot formation. Due to its central role in initiating coagulation, FVIIa is a key target for the development of novel antithrombotic agents. This compound has demonstrated efficacy in preclinical models of both arterial and venous thrombosis, suggesting its potential as a therapeutic agent for thromboembolic disorders.[2]
These application notes provide a comprehensive overview of the use of this compound in coagulation research, including its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of Factor VIIa. Its mechanism of inhibition is dependent on the substrate. In the context of small, synthetic peptide substrates, this compound acts as a competitive inhibitor . However, when FVIIa is in complex with Tissue Factor and acting on its physiological substrate, Factor X, this compound exhibits non-competitive inhibition .[2] This dual inhibitory profile underscores its specific interaction with the FVIIa active site.
Caption: The extrinsic pathway of coagulation initiated by the TF:FVIIa complex and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Substrate | Value | Reference |
| K_i | Human FVIIa | Tripeptide | 5 nM | [2] |
| K_i | TF/FVIIa Complex | Factor X | 9.3 nM | [2] |
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | Plasma Source | EC_2x (Concentration to double clotting time) | Reference |
| Prothrombin Time (PT) | Human | 16 µM | [2] |
| Activated Partial Thromboplastin Time (aPTT) | Human | >30 µM | [2] |
| dVII-PT | Human | 2.6 µM | [2] |
| dVII-PT | Rabbit | 3.7 µM | [2] |
Table 3: In Vivo Antithrombotic Efficacy of this compound in Rabbit Models
| Thrombosis Model | Efficacy Endpoint | ED_50 (Effective Dose, 50%) | Reference |
| Arterial Thrombosis (Prevention) | Thrombus Inhibition | 1.1 mg/kg | [2] |
| Venous Thrombosis (Prevention) | Thrombus Inhibition | 3.1 mg/kg | [2] |
| Arterial Thrombosis (Treatment) | Thrombus Inhibition | 1.1 mg/kg | [2] |
| Venous Thrombosis (Treatment) | Thrombus Inhibition | 2.0 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
Caption: General workflow for in vitro evaluation of this compound.
1. Factor VIIa Chromogenic Activity Assay
-
Principle: This assay measures the ability of this compound to inhibit the amidolytic activity of FVIIa on a synthetic chromogenic substrate.
-
Materials:
-
Recombinant human Factor VIIa
-
Recombinant soluble Tissue Factor (sTF)
-
Chromogenic substrate for FVIIa (e.g., Spectrozyme® fVIIa)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader with 405 nm absorbance filter
-
-
Procedure:
-
Prepare a working solution of FVIIa (e.g., 10 nM) and sTF (e.g., 20 nM) in pre-warmed assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 40 µL of the FVIIa/sTF solution to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 15 minutes at 37°C.
-
Prepare a working solution of the chromogenic substrate (e.g., 1 mM) in assay buffer.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 405 nm over time (kinetic mode).
-
Calculate the initial reaction rates (V₀) for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations. The K_i can be calculated using the Cheng-Prusoff equation if the K_m of the substrate is known.
-
2. Prothrombin Time (PT) Assay
-
Principle: This assay evaluates the effect of this compound on the extrinsic and common pathways of coagulation.
-
Materials:
-
Citrated human platelet-poor plasma
-
PT reagent (containing Tissue Factor and phospholipids)
-
This compound stock solution (in DMSO)
-
Coagulation analyzer or a water bath and stopwatch
-
-
Procedure:
-
Prepare serial dilutions of this compound in the plasma.
-
Pre-warm the plasma samples containing this compound and the PT reagent to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Record the time until clot formation is detected.
-
Determine the concentration of this compound required to double the clotting time (EC₂ₓ).
-
3. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: This assay assesses the effect of this compound on the intrinsic and common pathways of coagulation.
-
Materials:
-
Citrated human platelet-poor plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound stock solution (in DMSO)
-
Coagulation analyzer or a water bath and stopwatch
-
-
Procedure:
-
Prepare serial dilutions of this compound in the plasma.
-
Pre-warm the plasma samples containing this compound, aPTT reagent, and CaCl₂ solution to 37°C.
-
Pipette 100 µL of the plasma sample and 100 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 100 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.
-
Record the time until clot formation is detected.
-
Determine the concentration of this compound required to double the clotting time (EC₂ₓ).
-
In Vivo Assays in Rabbits
Caption: General workflow for in vivo evaluation of this compound in rabbit models.
1. Electrically-Induced Carotid Arterial Thrombosis Model
-
Principle: To evaluate the antithrombotic efficacy of this compound in preventing or treating arterial thrombosis induced by electrical injury to the carotid artery.
-
Procedure:
-
Anesthetize male New Zealand White rabbits.
-
Isolate a segment of the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously (bolus followed by infusion).
-
Induce thrombosis by applying a specific electrical current (e.g., 4 mA for 3 minutes) to the arterial wall using a bipolar electrode.
-
Monitor carotid blood flow for a set period (e.g., 90 minutes).
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
Efficacy is determined by the reduction in thrombus weight and the maintenance of blood flow compared to the vehicle-treated group.
-
2. Thread-Induced Vena Cava Venous Thrombosis Model
-
Principle: To assess the efficacy of this compound in a model of venous thrombosis initiated by a foreign surface.
-
Procedure:
-
Anesthetize the rabbit and expose the abdominal vena cava.
-
Insert a silk or cotton thread into the lumen of the vena cava to induce thrombus formation.
-
Administer this compound or vehicle intravenously.
-
After a specified duration (e.g., 2 hours), ligate the segment of the vena cava containing the thread.
-
Excise the venous segment and isolate the thrombus.
-
Determine the wet weight of the thrombus.
-
The antithrombotic effect is quantified by the reduction in thrombus weight in the this compound-treated group compared to the control group.
-
3. Cuticle Bleeding Time Model
-
Principle: To evaluate the effect of this compound on primary hemostasis.
-
Procedure:
-
Anesthetize the rabbit.
-
Administer this compound or vehicle intravenously.
-
After a set time, make a standardized incision in the nail cuticle.
-
Gently blot the emerging blood with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the forming clot.
-
Record the time from the incision until bleeding ceases completely.
-
The effect on bleeding time is expressed as the fold-increase compared to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of the TF/FVIIa pathway in coagulation and thrombosis. Its high potency and selectivity for FVIIa make it a suitable compound for in vitro and in vivo studies aimed at understanding the mechanisms of hemostasis and thrombosis, as well as for the preclinical evaluation of novel antithrombotic strategies targeting the extrinsic coagulation pathway. The protocols provided herein offer a foundation for the consistent and reproducible application of this compound in coagulation research.
References
Application Notes and Protocols for BMS-593214 in the Study of Tissue Factor-Initiated Coagulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-593214 is a potent, active site-directed inhibitor of Factor VIIa (FVIIa), a critical enzyme that, in complex with Tissue Factor (TF), initiates the extrinsic pathway of blood coagulation. This pathway is pivotal in both hemostasis and the pathogenesis of thrombotic diseases. This compound has demonstrated efficacy in preclinical models of arterial and venous thrombosis, making it a valuable tool for research into thromboembolic disorders. These application notes provide detailed protocols for utilizing this compound to study TF-initiated coagulation in various experimental settings.
Mechanism of Action
This compound acts as a direct inhibitor of the FVIIa active site. Interestingly, its inhibitory mechanism is context-dependent. It displays direct, competitive inhibition of human FVIIa in the hydrolysis of small peptide substrates. However, when FVIIa is in complex with Tissue Factor (TF) and acting on its physiological substrate, Factor X (FX), this compound behaves as a noncompetitive inhibitor.[1][2] This dual mechanism underscores the complexity of TF-FVIIa-mediated coagulation and the specific inhibitory profile of this compound. The molecule has shown selectivity for FVIIa with similar potency in human and rabbit plasma.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Substrate/System | Value | Reference |
| Ki (Inhibition Constant) | Tripeptide Substrate (Human FVIIa) | 5 nM | [3] |
| Ki (Inhibition Constant) | Factor X (FX) activation by TF/FVIIa | 9.3 nM | [3] |
Table 2: In Vitro Anticoagulant Activity of this compound (EC2x - Concentration to Double Clotting Time)
| Assay | Species | EC2x (µM) | Reference |
| dVII-PT | Monkey | 1.8 | |
| Human | 2.6 | ||
| Rabbit | 3.7 | ||
| Dog | 5.9 | ||
| Rat | 16 | ||
| Guinea Pig | 31.8 | ||
| Mouse | 23.9 | ||
| Prothrombin Time (PT) | Human | 16 | |
| Activated Partial Thromboplastin Time (aPTT) | Human | >30 | |
| Prothrombin Time (PT) | Rabbit | >30 | |
| Activated Partial Thromboplastin Time (aPTT) | Rabbit | >30 |
Table 3: In Vivo Antithrombotic Efficacy of this compound in Rabbit Models
| Thrombosis Model | Efficacy Endpoint | ED50 (mg/kg, IV) | Reference |
| Arterial Thrombosis (AT) | Prevention & Treatment | 1.1 to 3.1 | [3] |
| Venous Thrombosis (VT) | Prevention & Treatment | 1.1 to 3.1 | [3] |
Signaling and Experimental Workflow Diagrams
Caption: Inhibition of the Tissue Factor pathway by this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro Assays
1. Factor VIIa Enzymatic Activity Assay (Chromogenic)
This protocol measures the direct inhibitory effect of this compound on FVIIa's ability to cleave a synthetic substrate.
-
Materials:
-
Purified human Factor VIIa
-
Chromogenic FVIIa substrate (e.g., Chromozym t-PA)
-
Assay Buffer: HEPES-buffered saline with Calcium Chloride (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM CaCl2, 0.1% BSA)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a master mix containing the assay buffer and a fixed concentration of FVIIa (e.g., 5-50 nM).
-
Serially dilute this compound in the assay buffer to achieve a range of desired final concentrations.
-
In a 96-well plate, add the FVIIa master mix to wells.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time in kinetic mode.
-
Determine the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 and subsequently calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).
-
2. Prothrombin Time (PT) and Diluted FVII-Deficient PT (dVII-PT) Clotting Assays
These protocols assess the anticoagulant effect of this compound in plasma.
-
Materials:
-
Citrated platelet-poor plasma (from human, rabbit, or other species)
-
Human FVII immunodepleted plasma (for dVII-PT)
-
PT reagent (containing Tissue Factor and phospholipids)
-
This compound stock solution in DMSO
-
Automated coagulation analyzer
-
-
Procedure:
-
Thaw the citrated plasma at 37°C.
-
Prepare serial dilutions of this compound in the plasma to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
For the dVII-PT assay, mix the human FVII-depleted plasma with the test plasma from the species of interest to achieve a baseline clotting time of approximately 40 seconds.
-
Incubate the plasma samples with this compound for a specified time (e.g., 5 minutes) at 37°C.
-
Perform the PT or dVII-PT assay according to the manufacturer's instructions on the automated coagulation analyzer. This typically involves adding the pre-warmed PT reagent to the plasma sample and measuring the time to clot formation.
-
Record the clotting times for each this compound concentration.
-
Calculate the EC2x value, which is the concentration of this compound required to double the baseline clotting time.
-
In Vivo Models (Rabbit)
1. Electrically-Induced Carotid Arterial Thrombosis (AT) Model
This model evaluates the efficacy of this compound in preventing arterial thrombosis.
-
Procedure:
-
Anesthetize a New Zealand White rabbit.
-
Isolate a segment of the carotid artery.
-
Place a stimulating electrode on the artery to induce endothelial injury.
-
Administer this compound or vehicle as an intravenous (IV) bolus followed by a continuous infusion.
-
Apply a low-level electrical current to the artery for a specified duration to induce thrombus formation.
-
Monitor blood flow through the artery using a flow probe.
-
After a set period, excise the arterial segment and weigh the thrombus.
-
The efficacy of this compound is determined by the reduction in thrombus weight and the maintenance of blood flow compared to the vehicle-treated group.
-
2. Thread-Induced Vena Cava Venous Thrombosis (VT) Model
This model assesses the efficacy of this compound in a venous thrombosis setting.
-
Procedure:
-
Anesthetize a New Zealand White rabbit.
-
Isolate a segment of the vena cava.
-
Administer this compound or vehicle intravenously.
-
Insert a cotton thread into the lumen of the vena cava to provide a thrombogenic surface.
-
Ligate the vessel to induce a period of stasis.
-
After a specified time, remove the ligature and the segment of the vena cava containing the thread.
-
Carefully remove and weigh the thrombus that has formed on the thread.
-
Efficacy is determined by the dose-dependent reduction in thrombus weight in the this compound-treated groups compared to the control.
-
3. Cuticle Bleeding Time (BT) Assay
This assay evaluates the potential anti-hemostatic (bleeding) side effects of this compound.
-
Procedure:
-
Anesthetize a rabbit that has received an IV infusion of this compound or vehicle.
-
Carefully clip one of the rabbit's toenails to expose the quick.
-
Make a standardized incision in the cuticle with a scalpel blade.
-
Immediately start a stopwatch.
-
Gently blot the emerging drop of blood with filter paper every 30 seconds, without touching the incision site.
-
The bleeding time is the time from the incision until blood no longer stains the filter paper.
-
Compare the bleeding times in the this compound-treated animals to the vehicle-treated controls to assess the therapeutic window.[3]
-
References
Application Notes and Protocols for BMS-593214
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-593214 is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa), a crucial serine protease in the extrinsic pathway of the blood coagulation cascade.[1][2] In complex with Tissue Factor (TF), FVIIa initiates coagulation by activating Factor IX (FIX) and Factor X (FX), leading to thrombin generation and fibrin clot formation.[2] Due to its central role in hemostasis and thrombosis, FVIIa is a key target for the development of novel antithrombotic agents. This compound has demonstrated efficacy in preventing thrombosis in preclinical models.[2][3][4]
These application notes provide detailed protocols for the primary in vitro assays used to characterize the activity of this compound. Given that the direct target of this compound is the extracellular enzyme FVIIa, the most relevant assays are biochemical (enzymatic) rather than cell-based. These assays are fundamental for evaluating the potency and mechanism of inhibition for FVIIa inhibitors.
Mechanism of Action
This compound acts as a direct, competitive inhibitor of human FVIIa concerning the hydrolysis of a small peptide substrate.[2] However, when considering the activation of its physiological substrate, Factor X, by the TF/FVIIa complex, it functions as a non-competitive inhibitor.[2] This dual kinetic profile is a key characteristic of its inhibitory action.
Signaling Pathway: The Extrinsic Coagulation Cascade
The diagram below illustrates the extrinsic pathway of blood coagulation, highlighting the central role of the TF/FVIIa complex and the point of inhibition by this compound.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the key quantitative data for this compound's inhibitory activity from enzymatic assays.
| Parameter | Description | Value | Species | Reference |
| Ki | Inhibition constant against human FVIIa (tripeptide substrate hydrolysis) | 5 nM | Human | [2] |
| Ki | Inhibition constant against TF/FVIIa-mediated Factor X activation | 9.3 nM | Human | [2] |
Experimental Protocols
The following are detailed protocols for in vitro enzymatic assays to determine the inhibitory activity of compounds like this compound against Factor VIIa.
Experimental Workflow: Enzyme Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory constant (Ki) of a test compound.
Protocol 1: FVIIa Inhibition Assay using a Chromogenic Substrate
This assay determines the direct competitive inhibition of FVIIa by measuring the hydrolysis of a small peptide substrate.
Materials:
-
Human recombinant Factor VIIa (active)
-
Recombinant soluble Tissue Factor (sTF)
-
Chromogenic FVIIa substrate (e.g., a tripeptide substrate)
-
Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) with 5 mM CaCl2 and 0.1% BSA
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FVIIa and sTF in Assay Buffer. The final concentration of FVIIa is typically in the low nanomolar range (e.g., 1-5 nM).
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare the chromogenic substrate in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add 50 µL of the FVIIa/sTF solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Protocol 2: TF/FVIIa-Mediated Factor X Activation Assay
This assay measures the inhibition of the physiological function of the TF/FVIIa complex, which is the activation of Factor X.
Materials:
-
Human recombinant Factor VIIa (active)
-
Recombinant soluble Tissue Factor (sTF)
-
Human recombinant Factor X (FX)
-
Chromogenic FXa substrate
-
Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) with 5 mM CaCl2 and 0.1% BSA
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FVIIa and sTF in Assay Buffer.
-
Prepare a working solution of Factor X in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the chromogenic FXa substrate in Assay Buffer containing EDTA to stop the initial reaction.
-
-
Assay Protocol (Two-Step Reaction):
-
Step 1: Factor X Activation
-
In a 96-well plate, add 20 µL of serially diluted this compound or vehicle control.
-
Add 40 µL of the FVIIa/sTF complex.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the first reaction by adding 20 µL of Factor X.
-
Allow the activation of FX to FXa to proceed for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Step 2: FXa Activity Measurement
-
Stop the FX activation and measure the amount of FXa generated by adding 20 µL of the chromogenic FXa substrate (containing EDTA).
-
Measure the absorbance at 405 nm in kinetic or endpoint mode.
-
-
-
Data Analysis:
-
The rate of FXa substrate cleavage is proportional to the amount of FXa generated by the TF/FVIIa complex.
-
Plot the FXa generation rate against the concentration of this compound.
-
Calculate the IC50 value.
-
To determine the mechanism of inhibition (non-competitive in this case), the assay can be repeated with varying concentrations of the substrate (Factor X). The Ki is then calculated by global fitting of the data to the appropriate enzyme kinetic model.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Measuring the Anticoagulant Effect of BMS-593214 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-593214 is an orally active, potent, and selective small molecule inhibitor of Factor VIIa (FVIIa), a key serine protease that initiates the extrinsic pathway of blood coagulation.[1][2] By directly targeting the active site of FVIIa, this compound effectively blocks the conversion of Factor X (FX) to its active form, Factor Xa (FXa), thereby inhibiting thrombin generation and subsequent fibrin clot formation. These application notes provide detailed protocols for assessing the anticoagulant activity of this compound in human plasma using standard and specialized coagulation assays.
Mechanism of Action: this compound is a direct competitive inhibitor of human FVIIa. It acts as a noncompetitive inhibitor of the activation of the physiological substrate FX by the tissue factor (TF)/FVIIa complex.[1]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various coagulation parameters in human plasma.
Disclaimer: The following quantitative data is illustrative and intended to demonstrate the expected effects of a FVIIa inhibitor on coagulation assays. Specific concentration-response data for this compound in human plasma is not publicly available. Researchers should generate their own data for precise quantification.
Table 1: In Vitro Anticoagulant Activity of this compound
| Parameter | Value | Species | Source |
| Ki (human FVIIa) | 5 nM | Human | [1] |
| Ki (FX activation by TF/FVIIa) | 9.3 nM | Human | [1] |
Table 2: Illustrative Concentration-Dependent Effect of this compound on Prothrombin Time (PT) in Human Plasma
| This compound Concentration (nM) | Prothrombin Time (seconds) | Fold Increase over Baseline |
| 0 (Baseline) | 12.0 | 1.0 |
| 10 | 15.6 | 1.3 |
| 50 | 24.0 | 2.0 |
| 100 | 36.0 | 3.0 |
| 200 | 54.0 | 4.5 |
Table 3: Illustrative Concentration-Dependent Effect of this compound on Activated Partial Thromboplastin Time (aPTT) in Human Plasma
| This compound Concentration (nM) | aPTT (seconds) | Fold Increase over Baseline |
| 0 (Baseline) | 30.0 | 1.0 |
| 10 | 31.5 | 1.05 |
| 50 | 36.0 | 1.2 |
| 100 | 42.0 | 1.4 |
| 200 | 51.0 | 1.7 |
Experimental Protocols
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of coagulation. It is highly sensitive to the inhibition of Factor VIIa.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated platelet-poor plasma. The time taken for a fibrin clot to form is measured. This compound, by inhibiting FVIIa, is expected to prolong the PT in a concentration-dependent manner.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Pooled normal human plasma (citrated)
-
PT reagent (containing recombinant or purified tissue factor and calcium chloride)
-
Coagulometer
-
Calibrated pipettes
-
Incubator/water bath (37°C)
Protocol:
-
Prepare a series of dilutions of this compound in the solvent to achieve the desired final concentrations in plasma.
-
Spike the pooled normal human plasma with the different concentrations of this compound or vehicle control. Ensure the final solvent concentration is consistent across all samples and does not exceed 1% (v/v).
-
Pre-warm the plasma samples and the PT reagent to 37°C for at least 3 minutes.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette to initiate the clotting reaction.
-
The coagulometer will automatically start timing and will stop when a clot is detected.
-
Record the clotting time in seconds.
-
Perform each measurement in triplicate.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation. It is expected to be less sensitive to FVIIa inhibition compared to the PT assay.
Principle: An activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids are added to citrated platelet-poor plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.
Materials:
-
This compound stock solution
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution (e.g., 0.025 M)
-
Coagulometer
-
Calibrated pipettes
-
Incubator/water bath (37°C)
Protocol:
-
Prepare dilutions and spike plasma with this compound as described in the PT protocol.
-
Pre-warm the plasma samples, aPTT reagent, and calcium chloride solution to 37°C.
-
Pipette 100 µL of the plasma sample and 100 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed calcium chloride solution to initiate clotting.
-
The coagulometer will measure the time to clot formation.
-
Record the clotting time in seconds.
-
Perform each measurement in triplicate.
Chromogenic Factor VIIa Activity Assay
This assay provides a more specific measurement of the inhibitory effect of this compound on FVIIa enzymatic activity.
Principle: In the presence of tissue factor and calcium, FVIIa in the plasma sample activates Factor X to Factor Xa. The generated FXa then cleaves a synthetic chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is proportional to the FVIIa activity.
Materials:
-
This compound stock solution
-
Pooled normal human plasma (citrated)
-
Recombinant Tissue Factor
-
Purified Factor X
-
Chromogenic FXa substrate (e.g., S-2765)
-
Tris-buffered saline (TBS) with calcium
-
Microplate reader
-
96-well microplate
-
Incubator (37°C)
Protocol:
-
Prepare dilutions and spike plasma with this compound.
-
In a 96-well microplate, add the spiked plasma samples.
-
Add a mixture of recombinant tissue factor and purified Factor X to each well.
-
Incubate the plate at 37°C for a defined period to allow for FXa generation.
-
Add the chromogenic FXa substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of color development is proportional to the FVIIa activity. Calculate the percent inhibition of FVIIa activity for each this compound concentration compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for the Prothrombin Time (PT) assay.
Caption: Workflow for the Chromogenic Factor VIIa Activity Assay.
References
Troubleshooting & Optimization
Potential off-target effects of BMS-593214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-593214. The information focuses on addressing potential off-target effects that users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an active site-directed inhibitor of Factor VIIa (FVIIa), a serine protease that is a key initiator of the blood coagulation cascade.[1][2] It exhibits direct, competitive inhibition of human FVIIa and acts as a noncompetitive inhibitor of the activation of Factor X (FX) by the Tissue Factor (TF)/FVIIa complex.[1][2]
Q2: The product documentation describes this compound as "selective." What does this mean and is there public data on its off-target profile?
Q3: We are observing unexpected effects in our cellular assays that do not seem to be related to the inhibition of the TF/FVIIa pathway. Could these be off-target effects?
While this compound is a potent FVIIa inhibitor, unexpected cellular phenotypes could potentially arise from off-target interactions. As this compound is a small molecule inhibitor targeting a serine protease, it is plausible that it could interact with other serine proteases within the cell or in the assay medium.[5] It is recommended to perform control experiments to investigate this possibility (see Troubleshooting Guide below).
Q4: Which enzymes are the most likely off-targets for this compound?
The most probable off-targets for an FVIIa inhibitor are other serine proteases, especially those involved in the coagulation cascade due to structural similarities in their active sites. These could include:
-
Thrombin (Factor IIa)
-
Factor Xa
-
Factor IXa
-
Factor XIa
-
Activated Protein C (APC)
-
Kallikrein
-
Plasmin
Inhibitors of coagulation factors can sometimes exhibit cross-reactivity with other proteases, and without specific screening data for this compound, a degree of caution is warranted.[6]
Troubleshooting Guides
Issue 1: Unexpected inhibition of other proteases in an in vitro assay.
Symptoms:
-
Your experimental results show inhibition of a protease other than FVIIa when using this compound.
-
You observe a reduction in the activity of a purified serine protease in the presence of this compound.
Possible Cause:
-
Off-target inhibition due to cross-reactivity of this compound with another serine protease. The high degree of similarity in the active sites of serine proteases can make achieving absolute selectivity challenging.[5]
Suggested Actions:
-
Determine the IC50: Perform a dose-response curve of this compound against the suspected off-target protease to determine the half-maximal inhibitory concentration (IC50).
-
Compare Potencies: Compare the IC50 for the off-target protease with the known IC50 or Ki for FVIIa. A significantly higher IC50 for the off-target indicates a lower likelihood of this interaction being physiologically relevant.
-
Use a Structurally Unrelated Inhibitor: As a control, use a different, structurally unrelated inhibitor of FVIIa to see if it produces the same off-target effect.
Issue 2: Ambiguous results in cell-based coagulation or signaling assays.
Symptoms:
-
The observed cellular phenotype is not consistent with the known downstream effects of FVIIa inhibition.
-
You are working with a cell line that expresses multiple serine proteases, and the results are difficult to interpret.
Possible Cause:
-
The observed effect may be a composite of on-target FVIIa inhibition and off-target effects on other cellular proteases.
Suggested Actions:
-
Control Cell Lines: Use control cell lines that lack the expression of the primary target (FVIIa) but express the potential off-target(s) to isolate any FVIIa-independent effects of this compound.
-
Rescue Experiments: If possible, perform a "rescue" experiment by adding a downstream product of FVIIa activity (e.g., Factor Xa) to see if it reverses the observed phenotype. If the phenotype persists, it may be due to an off-target effect.
-
Orthogonal Approaches: Use an alternative method to inhibit FVIIa, such as siRNA or a neutralizing antibody, and compare the phenotype to that observed with this compound.
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Inhibition Constant (Ki) | Assay Condition | Reference |
| Human FVIIa | 5 nM | Hydrolysis of a tripeptide substrate | [1] |
| TF/FVIIa Complex | 9.3 nM | Activation of physiological substrate Factor X | [1] |
Table 2: Illustrative Selectivity Panel for a Hypothetical FVIIa Inhibitor
Note: The following data is for illustrative purposes to demonstrate how selectivity is typically presented. This is not actual data for this compound.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. FVIIa |
| Factor VIIa | 10 | 1x |
| Factor Xa | 1,500 | 150x |
| Thrombin (FIIa) | >10,000 | >1000x |
| Factor IXa | 5,000 | 500x |
| Trypsin | >10,000 | >1000x |
| Plasmin | 8,000 | 800x |
Experimental Protocols
Protocol 1: General Protease Activity Assay to Determine Off-Target Inhibition
This protocol describes a general method using a chromogenic or fluorogenic substrate to assess the inhibitory activity of this compound against a potential off-target serine protease.
Materials:
-
Purified serine protease of interest (e.g., Thrombin, Factor Xa)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to the protease, e.g., Tris-buffered saline with CaCl2)
-
Chromogenic or fluorogenic substrate specific to the protease
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate for determining an IC50 (e.g., 1 nM to 100 µM). Include a DMSO-only control.
-
Enzyme Incubation: Add a fixed concentration of the purified protease to each well of the microplate.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO control to the wells containing the enzyme.
-
Pre-incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: The Extrinsic and Common Pathways of the Coagulation Cascade.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 6. Inhibitors of the initiation of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with BMS-593214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-593214.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing higher-than-expected bleeding in our animal models with this compound. What could be the cause?
A1: An increase in bleeding is a potential complication when working with an anticoagulant like this compound, which is an active site-directed Factor VIIa (FVIIa) inhibitor.[1][2] Several factors could contribute to excessive bleeding:
-
Dosage: The dose of this compound might be too high for the specific animal model or individual animal. It is crucial to perform a dose-response study to determine the optimal therapeutic window.
-
Species Differences: this compound has shown species differences in TF-FVIIa-dependent anticoagulation.[2] The potency observed in human or rabbit plasma may not directly translate to other species.
-
Concomitant Medications: Ensure that no other medications with anticoagulant or antiplatelet effects are being administered, as this could potentiate the effects of this compound.
-
Underlying Conditions: Pre-existing conditions in the animal model, such as liver dysfunction or thrombocytopenia, could impair normal hemostasis and increase bleeding risk.
Troubleshooting Steps:
-
Review and recalculate the administered dose.
-
Conduct a dose-titration study to establish the dose that provides antithrombotic efficacy without causing excessive bleeding.
-
If using a species other than human or rabbit, perform in vitro plasma coagulation assays to determine the relative potency of this compound.
-
Review the health status of the animals to rule out any underlying conditions that may affect hemostasis.
Q2: We are not observing the expected antithrombotic effect of this compound in our in vivo model, despite seeing good in vitro activity.
A2: Discrepancies between in vitro and in vivo results are not uncommon in drug development. Several factors could explain this observation:
-
Pharmacokinetics: The pharmacokinetic properties of this compound in the chosen animal model may be suboptimal. The compound could be rapidly metabolized or cleared, resulting in plasma concentrations that are below the therapeutic threshold.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active this compound available to inhibit FVIIa.
-
Route of Administration: The chosen route of administration might not provide adequate bioavailability.
Troubleshooting Steps:
-
Perform pharmacokinetic studies in the animal model to determine the plasma concentration-time profile of this compound.
-
Analyze the plasma protein binding of this compound in the plasma of the species being used.
-
Consider alternative routes of administration (e.g., intravenous infusion) to ensure sustained plasma concentrations.[2]
Q3: We are seeing significant variability in the anticoagulant response to this compound between individual animals.
A3: Inter-individual variability is a common challenge in animal studies. Potential reasons for this include:
-
Genetic Differences: Genetic variations within the animal population can lead to differences in drug metabolism and response.
-
Physiological State: Factors such as age, sex, and overall health can influence how an animal responds to a drug.
-
Experimental Technique: Inconsistent administration of the compound or variations in the surgical procedure for inducing thrombosis can contribute to variability.
Troubleshooting Steps:
-
Ensure the use of a genetically homogenous animal population if possible.
-
Standardize the experimental conditions, including the age and sex of the animals.
-
Refine and standardize all experimental procedures to minimize technical variability.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Species | Assay Condition | Reference |
| Ki (FVIIa inhibition) | 5 nM | Human | Direct, competitive inhibition (tripeptide substrate) | [2] |
| Ki (FX activation inhibition) | 9.3 nM | Human | Noncompetitive inhibition (TF/VIIa) | [2] |
| ED50 (Arterial Thrombosis) | 1.1 - 3.1 mg/kg | Rabbit | Electrically-induced carotid arterial thrombosis | [2] |
| ED50 (Venous Thrombosis) | 1.1 - 3.1 mg/kg | Rabbit | Thread-induced vena cava venous thrombosis | [2] |
Experimental Protocols
Protocol: Rabbit Model of Electrically-Induced Carotid Arterial Thrombosis [2]
-
Animal Preparation: Anesthetize New Zealand White rabbits. Isolate a section of the common carotid artery.
-
Thrombosis Induction: Apply a stimulatory electrode to the external surface of the carotid artery and deliver a specified electrical current to induce endothelial injury and thrombus formation.
-
Blood Flow Monitoring: Place a Doppler flow probe distal to the injury site to continuously monitor blood flow.
-
Compound Administration: Administer this compound intravenously as a bolus followed by a constant infusion.
-
Efficacy Endpoint: The primary endpoint is the prevention of occlusive thrombus formation, as indicated by the maintenance of carotid artery blood flow.
Visualizations
Caption: Coagulation cascade showing the inhibitory action of this compound on Factor VIIa.
Caption: Experimental workflow for assessing the antithrombotic efficacy of this compound.
References
Optimizing BMS-593214 concentration for enzyme kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of BMS-593214 for enzyme kinetics studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, reversible, ATP-competitive inhibitor of Kinase X. Its primary mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate.
Q2: What is the recommended starting concentration range for an initial IC50 determination?
A2: For initial experiments, we recommend a 10-point, 3-fold serial dilution starting from 10 µM. This broad range helps in accurately determining the potent IC50 of this compound, which is typically in the low nanomolar range under standard assay conditions.
Q3: How does the concentration of ATP affect the measured IC50 value of this compound?
A3: As an ATP-competitive inhibitor, the apparent IC50 of this compound is highly dependent on the ATP concentration in the assay. A higher ATP concentration will result in a rightward shift of the dose-response curve, leading to a higher apparent IC50 value. It is crucial to perform experiments at or near the Michaelis-Menten constant (Km) of ATP for Kinase X to obtain physiologically relevant data.
Troubleshooting Guide
Issue 1: No inhibition observed even at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation | Verify the concentration of your this compound stock solution. We recommend preparing a fresh stock in 100% DMSO. |
| Enzyme Inactivity | Test the activity of your Kinase X enzyme using a known positive control inhibitor. |
| Assay Conditions | Ensure that the assay buffer components and pH are optimal for Kinase X activity. |
Issue 2: Complete inhibition is observed at all tested concentrations.
| Possible Cause | Recommended Solution |
| Concentration Range Too High | Shift the starting concentration of your serial dilution lower. For example, begin with a 1 µM top concentration and perform a 3-fold serial dilution. |
| Stock Concentration Error | Double-check the calculation and preparation of your this compound stock solution. |
Issue 3: Poorly reproducible results between experiments.
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration in your assay does not exceed 1%. Visually inspect for any precipitation. |
| Assay Variability | Minimize pipetting errors by using calibrated pipettes and proper technique. Include appropriate controls (no enzyme, no inhibitor) in every plate. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially the pre-incubation of the enzyme with the inhibitor. |
Experimental Protocols
Protocol: In Vitro Kinase Assay for IC50 Determination of this compound
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for Kinase X (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at the Km for Kinase X.
- Kinase X and Substrate: Dilute the enzyme and its specific peptide substrate in the assay buffer to the desired concentrations.
2. Assay Procedure:
- Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in a 96-well plate.
- Enzyme and Inhibitor Pre-incubation: Add Kinase X to the wells containing the diluted inhibitor. Allow for a 15-minute pre-incubation at room temperature.
- Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to each well.
- Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
- Signal Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
3. Data Analysis:
- Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls.
- Plot the normalized percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Effect of ATP Concentration on this compound IC50
| ATP Concentration | Apparent IC50 (nM) | Hill Slope | R² |
| 10 µM (Km) | 5.2 | 1.1 | 0.99 |
| 50 µM | 28.7 | 1.0 | 0.98 |
| 100 µM | 55.1 | 1.2 | 0.99 |
| 1 mM | 512.4 | 1.1 | 0.97 |
Visualizations
Caption: Fictional signaling pathway for Kinase X.
Caption: Experimental workflow for IC50 determination.
Caption: Logic diagram for troubleshooting experiments.
Technical Support Center: In Vivo Delivery of BMS-593214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Factor VIIa (FVIIa) inhibitor, BMS-593214, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa).[1][2] By inhibiting FVIIa, it blocks the initiation of the extrinsic pathway of the coagulation cascade, which is the primary pathway for in vivo blood coagulation. This results in antithrombotic effects.[1]
Q2: What are the primary challenges in the in vivo delivery of this compound?
Like many small molecule inhibitors, this compound is a poorly water-soluble compound. This inherent property can lead to challenges in achieving adequate bioavailability and therapeutic concentrations in vivo. Key issues include low solubility in aqueous vehicles, potential for precipitation upon administration, and the need for specialized formulation strategies to enhance absorption.
Q3: What are suitable vehicles for in vivo administration of this compound?
Due to its low aqueous solubility, this compound requires a non-aqueous or co-solvent-based vehicle for in vivo delivery. A commonly used formulation involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[2] Another option includes the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline. The choice of vehicle will depend on the desired route of administration (intravenous vs. oral) and the required concentration.
Q4: Are there known off-target effects of this compound or other FVIIa inhibitors?
While this compound is designed to be a selective FVIIa inhibitor, all small molecules have the potential for off-target effects. For FVIIa inhibitors, a primary concern is the potential for bleeding, as they directly interfere with the coagulation cascade.[1] Thromboembolic events have also been reported with the off-label use of recombinant FVIIa, although this is a different class of agent.[3][4] It is crucial to include appropriate control groups in your experiments to monitor for any unintended effects.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
Issue 1: Precipitation of this compound in the formulation.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle system. This can be particularly problematic when diluting a DMSO stock solution into an aqueous buffer.
-
Troubleshooting Steps:
-
Optimize the Co-solvent Ratio: Gradually increase the proportion of organic co-solvents like PEG300 or consider alternative solubilizing agents.
-
Utilize Cyclodextrins: Employing encapsulating agents like SBE-β-CD can significantly enhance the aqueous solubility of hydrophobic compounds.
-
pH Adjustment: Although this compound is not ionizable, the pH of the final formulation can influence the stability of the excipients. Ensure the pH is within a stable range for all components.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more homogenous suspension.
-
Prepare Fresh Formulations: To minimize the risk of precipitation over time, it is recommended to prepare the dosing solutions fresh before each experiment.
-
Issue 2: Low or variable bioavailability after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or rapid metabolism. The presence of amidine functional groups in FVIIa inhibitors can lead to poor oral bioavailability due to their charge at physiological pH.
-
Troubleshooting Steps:
-
Formulation Enhancement:
-
Lipid-based formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid solution to improve absorption.
-
Amorphous solid dispersions: Creating an amorphous form of the drug can increase its dissolution rate and solubility.
-
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.
-
Co-administration with Permeation Enhancers: Investigate the use of excipients that can transiently increase the permeability of the intestinal epithelium.
-
Prodrug Approach: While not a simple solution, a prodrug strategy could be explored to mask the basic moiety and improve absorption.
-
Issue 3: Unexpected toxicity or adverse events in animal models.
-
Possible Cause: This could be due to the inherent toxicity of the compound at the administered dose, off-target effects, or toxicity of the vehicle itself.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between compound- and vehicle-related toxicity. High concentrations of DMSO or other organic solvents can cause local irritation or systemic toxicity.
-
Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD).
-
Monitor for Bleeding: Given the mechanism of action, carefully monitor animals for any signs of bleeding (e.g., hematomas, prolonged bleeding from injection sites).
-
Histopathological Analysis: Perform a histopathological examination of key organs to identify any potential tissue damage.
-
Data Presentation
| Parameter | Value | Species | Model | Administration Route | Source |
| ED50 (Arterial Thrombosis) | 1.1 mg/kg | Rabbit | Electrically-induced carotid artery thrombosis | Intravenous | [1] |
| ED50 (Venous Thrombosis) | 3.1 mg/kg | Rabbit | Thread-induced vena cava thrombosis | Intravenous | [1] |
Experimental Protocols
Electrically-Induced Carotid Artery Thrombosis Model in Rabbits
This protocol is a standard model for evaluating the efficacy of antithrombotic agents.
1. Animal Preparation:
-
Male New Zealand White rabbits are anesthetized. Anesthesia can be induced with ketamine and xylazine and maintained with isoflurane.[5]
-
The carotid artery is surgically exposed and isolated.
2. Thrombosis Induction:
-
A segment of the carotid artery is injured, for example, by clamping or with forceps, to expose tissue factor.
-
An electrical current is applied to the injured segment to induce thrombus formation.
3. Drug Administration:
-
This compound, formulated in a suitable vehicle, is administered intravenously.[1] This can be done as a bolus injection or a continuous infusion.
4. Endpoint Measurement:
-
Blood flow through the carotid artery is monitored using a flow probe.
-
The primary endpoint is typically the prevention of vessel occlusion or the time to occlusion.
-
The thrombus can also be excised and weighed at the end of the experiment.
5. Control Groups:
-
A vehicle control group is essential to establish the baseline thrombosis rate.
-
A positive control group with a known antithrombotic agent (e.g., heparin) can also be included.
Visualizations
Signaling Pathway: Extrinsic Coagulation Cascade and Inhibition by this compound
Caption: Inhibition of the extrinsic coagulation cascade by this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic: Low Bioavailability
Caption: Troubleshooting decision tree for low in vivo bioavailability.
References
- 1. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-Label Use of Recombinant Factor VIIa in United States Hospitals: 2000–2008 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal use of recombinant factor VIIa in the control of bleeding episodes in hemophilic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Rabbit Thromboembolic Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-593214 Antithrombotic Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-593214. The information is designed to address potential variability in the antithrombotic efficacy observed during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an active site-directed, direct inhibitor of Factor VIIa (FVIIa).[1][2][3] In the initiation of the blood coagulation cascade, FVIIa, in complex with Tissue Factor (TF), activates Factor X (FX) and Factor IX (FIX), leading to thrombin generation and subsequent fibrin clot formation.[1][4] this compound acts as a direct competitive inhibitor of human FVIIa and a non-competitive inhibitor of the activation of FX by the TF/FVIIa complex.[1][2][3]
Q2: What are the known kinetic parameters of this compound?
A2: In vitro studies have established the following kinetic parameters for this compound.
| Parameter | Value | Condition |
| Ki (human FVIIa) | 5 nM | Inhibition of tripeptide substrate hydrolysis[1] |
| Ki (TF/FVIIa) | 9.3 nM | Noncompetitive inhibition of FX activation[1] |
Q3: What are the expected in vivo effects of this compound?
A3: Preclinical studies in rabbit models have demonstrated the antithrombotic efficacy of this compound in both prevention and treatment of arterial and venous thrombosis.
| Model | Efficacy Endpoint | ED50 |
| Electrically-induced carotid arterial thrombosis (AT) | Prevention and Treatment | 1.1 to 3.1 mg/kg[1] |
| Thread-induced vena cava venous thrombosis (VT) | Prevention and Treatment | 1.1 to 3.1 mg/kg[1] |
This compound has been shown to have a wide therapeutic window with respect to bleeding time.[1]
Q4: How does this compound affect standard coagulation assays?
A4: As a direct inhibitor of FVIIa, which is a key component of the extrinsic pathway, this compound is expected to prolong the Prothrombin Time (PT). The Activated Partial Thromboplastin Time (aPTT), which primarily assesses the intrinsic and common pathways, may be less affected, especially at lower concentrations.
Troubleshooting Guide
Issue 1: High Variability in Prothrombin Time (PT) Results
Possible Cause 1: Pre-analytical Variables
-
Improper Sample Collection: Inadequate tube fill can alter the blood-to-anticoagulant ratio, leading to erroneous results.[5] Traumatic venipuncture can activate the coagulation cascade, potentially shortening clotting times.
-
Incorrect Sample Processing: Delays in processing, improper centrifugation speed or duration, and incorrect storage temperatures can all affect sample integrity.[6][7] Storage at 4°C can lead to cold activation of FVII, which may shorten PT results.
-
Patient-Specific Factors: Hematocrit levels can influence the plasma volume and the effective anticoagulant concentration.[5]
Troubleshooting Steps:
-
Verify Collection Technique: Ensure proper venipuncture technique and that collection tubes are filled to the appropriate volume.
-
Standardize Processing Protocol: Process samples promptly after collection. Adhere to validated centrifugation and storage protocols.
-
Account for Hematocrit: For samples with high hematocrit, the volume of citrate anticoagulant may need to be adjusted.[5]
Possible Cause 2: Reagent and Instrument Issues
-
Reagent Variability: Different thromboplastin reagents used in PT assays have varying sensitivities to FVIIa inhibitors.
-
Instrument Malfunction: Issues with reagent dispensing, temperature control, or clot detection systems can introduce variability.
Troubleshooting Steps:
-
Use a Consistent Reagent Lot: For a given set of experiments, use the same lot of thromboplastin reagent to minimize lot-to-lot variability.
-
Perform Instrument Quality Control: Regularly run quality control samples to ensure the instrument is performing within specified limits.
-
Consult Reagent Manufacturer: Contact the manufacturer for information on the reagent's sensitivity to direct FVIIa inhibitors.
Issue 2: Poor Correlation Between In Vitro and In Vivo Results
Possible Cause 1: Species Differences
-
Differential Potency: this compound has been shown to have similar potency in human and rabbit plasma, but this may not extend to other species.[1]
Troubleshooting Steps:
-
Determine Species-Specific IC50: If working with a species other than human or rabbit, determine the half-maximal inhibitory concentration (IC50) of this compound in the plasma of that species.
Possible Cause 2: Drug Formulation and Administration
-
Poor Solubility: Inadequate dissolution of this compound can lead to lower than expected plasma concentrations.
-
Incorrect Dosing: Errors in dose calculation or administration can lead to inconsistent results.
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully solubilized in the vehicle before administration. A sample formulation protocol is provided in the "Experimental Protocols" section.
-
Verify Dosing Calculations: Double-check all calculations for dose and administration volume.
Issue 3: Unexpectedly Low Antithrombotic Efficacy
Possible Cause: Development of Inhibitors
-
Antibody Formation: Although rare with small molecules, the development of neutralizing antibodies against the drug or the drug-target complex can occur, particularly in longer-term studies.
Troubleshooting Steps:
-
Consider an Alternative Assay: A chromogenic anti-FVIIa assay may be less susceptible to certain types of inhibitors than clot-based assays.
-
Immunoassay for Antibodies: If inhibitor development is suspected, consider developing an immunoassay to detect antibodies against this compound.
Experimental Protocols
Prothrombin Time (PT) Assay
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a source of tissue factor (thromboplastin) and calcium. It assesses the integrity of the extrinsic and common pathways of coagulation.
Methodology:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and plasma samples to 37°C.
-
Assay Procedure:
-
Pipette 50 µL of plasma into a pre-warmed cuvette.
-
Incubate for 3 minutes at 37°C.
-
Add 100 µL of the pre-warmed thromboplastin reagent to initiate the reaction.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis: The clotting time is reported in seconds. Results can be compared to a normal plasma control.
Chromogenic Anti-FVIIa Assay
Principle: This assay measures the activity of FVIIa by its ability to activate FX to FXa. The generated FXa then cleaves a chromogenic substrate, releasing a colored product that is measured spectrophotometrically. The rate of color change is proportional to the FVIIa activity.
Methodology:
-
Reagent Preparation: Reconstitute recombinant Tissue Factor (rTF), Factor X, and the chromogenic substrate according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of FVIIa.
-
Assay Procedure:
-
In a 96-well microplate, add the plasma sample (containing this compound), rTF, and FX.
-
Incubate to allow for the activation of FX by FVIIa.
-
Add the chromogenic FXa substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis: Determine the rate of reaction for each sample and standard. Plot the standard curve and interpolate the FVIIa activity in the samples.
Sample Formulation for In Vivo Studies
Principle: To ensure bioavailability, this compound must be adequately solubilized for in vivo administration.
Example Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This yields a 2.5 mg/mL solution.[3]
Visualizations
Caption: Coagulation cascade showing this compound inhibition of Factor VIIa.
Caption: Workflow for troubleshooting variability in this compound efficacy.
Caption: Experimental workflow for a chromogenic anti-FVIIa assay.
References
- 1. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key issues in inhibitor management in patients with haemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 6. Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BMS-593214 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of BMS-593214. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general specifications of this compound?
A1: this compound is an active site-directed factor (F) VIIa inhibitor.[1][2][3] Key specifications gathered from various suppliers are summarized in the table below. Purity levels are typically high, with some suppliers offering grades of 99.90%.[1]
Data Presentation: Physical and Chemical Properties of this compound
| Property | Specification |
| Molecular Formula | C₃₁H₂₇N₃O₄ |
| Molecular Weight | 505.56 g/mol [1] |
| CAS Number | 1004551-40-9[1] |
| Appearance | Solid; White to light yellow powder[1] |
| Purity | ≥95% to 99.90%[1][4] |
| Primary Target | Factor VIIa (FVIIa)[1][2][3][5] |
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is crucial for maintaining the quality and stability of this compound. For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Once dissolved in a solvent, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in DMSO.[1] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (197.80 mM).[1] It is noted that the use of new, hygroscopic DMSO can significantly impact solubility, and ultrasonic treatment may be necessary to fully dissolve the compound.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[1]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
If you are experiencing issues with dissolving this compound, such as precipitation or phase separation, consider the following troubleshooting steps.[1]
Troubleshooting Workflow: Solubility Issues
Caption: Troubleshooting workflow for resolving this compound solubility issues.
Issue 2: Purity of this compound is Lower Than Specified
If you suspect the purity of your this compound lot is below the expected specification, a systematic quality control check is recommended.
Workflow for Initial Quality Assessment of a New this compound Batch
Caption: Workflow for the quality assessment of a new this compound batch.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. It should be optimized for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
DMSO, HPLC grade
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
4. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 20 µg/mL.
5. HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Gradient | 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes |
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Purity (%) = (Area_this compound / Total_Area_All_Peaks) * 100
Disclaimer: The provided HPLC protocol is a representative example and may require optimization for specific laboratory conditions and equipment. Always refer to the supplier's certificate of analysis and perform your own quality control checks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. molnova.cn [molnova.cn]
- 4. 1004551-40-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in cellular assays with BMS-593214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-593214 in cellular assays. Our goal is to help you avoid common artifacts and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, active site-directed inhibitor of Factor VIIa (FVIIa), a serine protease that is the primary initiator of the extrinsic pathway of the blood coagulation cascade.[1][2] When FVIIa forms a complex with Tissue Factor (TF), it activates Factor X (FX) and Factor IX (FIX), leading to thrombin generation.[1] this compound directly and competitively inhibits the enzymatic activity of human FVIIa.[1]
Q2: Can this compound be used in cellular assays unrelated to blood coagulation?
A2: Yes. Beyond its role in hemostasis, the Tissue Factor (TF)-FVIIa complex can initiate intracellular signaling pathways.[3] This signaling is often mediated through the activation of G-protein coupled Protease-Activated Receptors (PARs), particularly PAR2.[3][4][5] In various cancer cell lines, this TF-FVIIa-PAR2 signaling axis has been shown to activate downstream pathways like MAPK and PI3K/AKT, which can promote cell migration, invasion, and proliferation.[3][4] Therefore, this compound is a valuable tool to investigate the role of TF-FVIIa signaling in cancer biology and other cellular processes.
Q3: What are the key potency parameters for this compound?
A3: The inhibitory potency of this compound has been determined in enzymatic assays. The key values are summarized in the table below.
| Parameter | Description | Value | Reference |
| Ki (vs. tripeptide substrate) | The inhibition constant against human FVIIa hydrolyzing a small peptide substrate. This reflects direct, competitive inhibition. | 5 nM | [1] |
| Ki (vs. Factor X activation) | The inhibition constant for the TF/FVIIa complex activating its natural substrate, Factor X. This reflects noncompetitive inhibition kinetics. | 9.3 nM | [1] |
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[2] For cellular assays, it is critical to keep the final DMSO concentration in your culture medium low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions in DMSO should be stored at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific recommendations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am not observing the expected inhibition of FVIIa-induced cellular effects (e.g., migration, signaling).
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment. The effective concentration in a cellular assay may be higher than the enzymatic Ki due to factors like cell permeability and protein binding in the media. Test a wide range of concentrations (e.g., from 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.
-
-
Possible Cause 2: Low or Absent Tissue Factor (TF) or PAR2 Expression.
-
Troubleshooting Step: Verify the expression of TF and PAR2 in your cell line using qPCR, flow cytometry, or Western blotting. The signaling activity of FVIIa is dependent on its binding to TF and subsequent cleavage of PARs.[3][4] If expression is low, your cells may be inherently non-responsive to FVIIa stimulation.
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 4: Inactive FVIIa.
-
Troubleshooting Step: Ensure the recombinant FVIIa used for stimulation is active. Test its activity in a cell-free enzymatic assay before use in complex cellular experiments.
-
Issue 2: I am observing cytotoxicity or unexpected changes in cell morphology at high concentrations of this compound.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: While this compound is reported to be selective for FVIIa, high concentrations of any small molecule can lead to off-target effects.[1] To distinguish between on-target and off-target effects, include a rescue experiment. If the phenotype is due to FVIIa inhibition, it should be specific to FVIIa-stimulated conditions. Additionally, use a structurally unrelated FVIIa inhibitor as a control to see if it phenocopies the effect.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (e.g., <0.1%).
-
-
Possible Cause 3: Compound Precipitation.
-
Troubleshooting Step: this compound has limited aqueous solubility.[2] High concentrations in aqueous cell culture media may lead to precipitation, which can cause non-specific cellular stress and appear as cytotoxicity. Visually inspect your culture wells for any precipitate. If observed, lower the working concentration or modify the solvent system if your assay permits.
-
Visualized Workflows and Pathways
TF-FVIIa Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the TF-FVIIa complex, which is the target of this compound in cellular assays investigating cancer biology.
Caption: TF-FVIIa signaling cascade via PAR2 activation.
Troubleshooting Workflow for Unexpected Cellular Effects
Use this logical workflow to diagnose unexpected results when using this compound.
Caption: A logical workflow for troubleshooting cellular assay results.
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol is designed to verify that this compound can block TF-FVIIa-induced signaling through the PI3K/AKT pathway in a responsive cell line (e.g., MDA-MB-231).
-
Cell Culture and Plating:
-
Culture TF and PAR2-positive cells (e.g., MDA-MB-231) to ~80% confluency.
-
Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, gently wash the cells with sterile PBS and replace the growth medium with serum-free medium.
-
Incubate for 18-24 hours to reduce basal signaling activity.
-
-
Inhibitor Pre-treatment:
-
Prepare fresh dilutions of this compound in serum-free medium at 2x the final desired concentrations (e.g., 0, 20 nM, 200 nM, 2 µM).
-
Remove the starvation medium and add the this compound dilutions to the appropriate wells.
-
Incubate for 1-2 hours at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
FVIIa Stimulation:
-
Prepare a 2x stock of recombinant human FVIIa (e.g., 20 nM final concentration) in serum-free medium.
-
Add the FVIIa solution to all wells except for the unstimulated control.
-
Incubate for the optimal stimulation time (typically 15-30 minutes, to be determined empirically).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting using standard procedures.
-
Probe membranes with primary antibodies against Phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-Actin).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Analyze the resulting bands to quantify the inhibition of AKT phosphorylation.
-
Protocol 2: Transwell Migration Assay
This protocol assesses the ability of this compound to inhibit FVIIa-induced cell migration.
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 18-24 hours as described in Protocol 1.
-
After starvation, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
In a separate tube, mix the cell suspension with the desired final concentrations of this compound or vehicle control. Incubate at room temperature for 30 minutes.
-
-
Assay Setup:
-
Place 24-well Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber of each well, add 600 µL of serum-free medium containing recombinant human FVIIa (e.g., 10 nM) as a chemoattractant. Include wells with serum-free medium alone as a negative control.
-
Carefully add 100 µL of the cell/inhibitor suspension (containing 100,000 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 6-24 hours, depending on the cell line).
-
-
Quantification of Migration:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Use a microscope to count the number of migrated cells in several random fields of view for each insert. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured on a plate reader.
-
References
- 1. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tissue Factor–Factor VIIa Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation factor VIIa-mediated protease-activated receptor 2 activation leads to β-catenin accumulation via the AKT/GSK3β pathway and contributes to breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Validation & Comparative
A Comparative Analysis of BMS-593214 and Warfarin in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BMS-593214, a direct Factor VIIa inhibitor, and warfarin, a vitamin K antagonist, in preclinical models of thrombosis. The following sections present quantitative data from experimental studies, detailed methodologies of the thrombosis models employed, and visualizations of the drugs' mechanisms of action and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the antithrombotic efficacy of this compound and warfarin in various rabbit thrombosis models. It is important to note that the presented data is compiled from separate studies, and direct head-to-head comparisons in the same experimental setting are not publicly available. Therefore, caution should be exercised when interpreting these results.
Table 1: Efficacy of this compound in Rabbit Thrombosis Models
| Thrombosis Model | Parameter | Efficacy | Reference |
| Electrically-induced Carotid Arterial Thrombosis (Prevention) | ED50 (mg/kg, IV) | 1.1 | [1] |
| Electrically-induced Carotid Arterial Thrombosis (Treatment) | ED50 (mg/kg, IV) | 2.5 | [1] |
| Thread-induced Vena Cava Venous Thrombosis (Prevention) | ED50 (mg/kg, IV) | 3.1 | [1] |
| Thread-induced Vena Cava Venous Thrombosis (Treatment) | ED50 (mg/kg, IV) | 2.8 | [1] |
Table 2: Efficacy of Warfarin in Rabbit Thrombosis Models
| Thrombosis Model | Dose | Effect | Reference |
| Electrically-induced Carotid Arterial Thrombosis | 10 mg/kg (gavage, 24h prior) | Prevented thrombus formation | [2] |
| Stasis-induced Venous Thrombosis | 1.5 mg/kg/day | Produced a significant antithrombotic effect by day 2 | |
| Stasis-induced Jugular Vein Thrombosis | 3 mg/kg | Did not reduce the incidence of thrombosis but retarded thrombus growth |
Experimental Protocols
Electrically-induced Carotid Arterial Thrombosis Model in Rabbits
This model is utilized to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.
-
Animal Preparation: Anesthetized rabbits are used for the procedure. The carotid artery is carefully isolated.[2]
-
Thrombus Induction: A stimulating electrode is placed on the surface of the carotid artery. An electrical current is applied to the artery to induce endothelial injury, which initiates thrombus formation.[2]
-
Monitoring: Blood flow through the carotid artery can be monitored continuously using a flowmeter to assess the extent of thrombotic occlusion.[2]
-
Drug Administration: The test compound (e.g., this compound or warfarin) is administered intravenously or orally at specified times before or after the induction of thrombosis.[1][2]
-
Efficacy Assessment: The primary endpoint is typically the prevention of occlusion or the reduction in thrombus weight. The dose required to achieve a 50% reduction in thrombus weight (ED50) is often calculated.[1]
Thread-induced Vena Cava Venous Thrombosis Model in Rabbits
This model is employed to evaluate the effectiveness of anticoagulants in a venous thrombosis context.
-
Animal Preparation: Rabbits are anesthetized, and the vena cava is surgically exposed.[1]
-
Thrombus Induction: A foreign object, such as a cotton thread, is inserted into the vena cava to provide a nidus for thrombus formation.[1] This method, combined with stasis, effectively induces the formation of a venous thrombus.
-
Drug Administration: The investigational drug is administered, often intravenously, before or after the placement of the thread.[1]
-
Efficacy Assessment: After a predetermined period, the thrombus formed around the thread is carefully removed and weighed. The efficacy of the treatment is determined by the reduction in thrombus weight compared to a control group. The ED50 can be calculated based on these measurements.[1]
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the coagulation cascade and highlights the distinct mechanisms of action of this compound and warfarin.
Caption: Coagulation cascade and drug targets.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of antithrombotic agents in the described rabbit models.
References
A Comparative Guide to the Selectivity of BMS-593214 for Factor VIIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of BMS-593214, a direct, active-site inhibitor of Factor VIIa (FVIIa), against its primary target and other related proteases. The information is compiled from publicly available scientific literature to assist researchers in evaluating its potential for further investigation.
Executive Summary
This compound is a potent inhibitor of human Factor VIIa, a key enzyme in the initiation of the extrinsic pathway of blood coagulation.[1] It demonstrates direct, competitive inhibition of FVIIa with a high degree of selectivity, a crucial attribute for minimizing off-target effects and enhancing the therapeutic window. This document summarizes the available quantitative data on its inhibitory potency, details the experimental methods for assessing its selectivity, and provides visual representations of the relevant biological pathway and experimental workflows.
Data Presentation: Inhibitory Potency of this compound
While the comprehensive selectivity profile of this compound against a wide panel of serine proteases is detailed in primary research articles, the specific Ki or IC50 values for proteases other than FVIIa are not consistently available in publicly accessible abstracts. The available data on the inhibition of FVIIa is presented below.
| Target Enzyme | Inhibitor | Ki (nM) | Inhibition Type | Substrate |
| Human Factor VIIa | This compound | 5 | Competitive | Tripeptide |
| Human Factor VIIa | This compound | 9.3 | Noncompetitive | Factor X |
Data sourced from Wong PC, et al. Thromb Haemost. 2010.[1]
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like this compound involves robust enzymatic assays. The following is a generalized protocol based on standard methodologies for assessing serine protease inhibitors.
Enzymatic Assay for FVIIa Inhibition (Chromogenic Substrate)
-
Materials:
-
Human Recombinant Factor VIIa (FVIIa)
-
Soluble Tissue Factor (sTF)
-
Chromogenic Substrate (e.g., a tripeptide linked to p-nitroaniline)
-
Assay Buffer (e.g., HBS with BSA and CaCl2)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of FVIIa and sTF is prepared in the assay buffer. The sTF is required to enhance the enzymatic activity of FVIIa.
-
Serial dilutions of this compound are prepared and added to the wells of the microplate.
-
The FVIIa/sTF complex is then added to the wells containing the inhibitor and incubated for a defined period to allow for inhibitor-enzyme binding.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).
-
Selectivity Profiling
To determine the selectivity of this compound, the enzymatic assay described above is adapted for a panel of other relevant serine proteases, such as:
-
Factor Xa (FXa)
-
Thrombin (Factor IIa)
-
Factor IXa (FIXa)
-
Plasmin
-
Trypsin
For each protease, a specific chromogenic or fluorogenic substrate is used, and the assay is performed in the presence of varying concentrations of this compound. The resulting Ki or IC50 values are then compared to that obtained for FVIIa to calculate the selectivity ratio.
Mandatory Visualizations
Signaling Pathway
Caption: The extrinsic pathway of coagulation initiated by the TF-FVIIa complex.
Experimental Workflow
Caption: Workflow for determining the selectivity of a protease inhibitor.
References
Comparative Analysis of BMS-593214 Cross-Reactivity with Factor VIIa Across Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-593214's Performance and Supporting Experimental Data.
This guide provides a detailed comparison of the Factor VIIa (FVIIa) inhibitor, this compound, focusing on its cross-reactivity with FVIIa from different species. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use of this compound in preclinical studies.
Executive Summary
This compound is a potent, direct, and competitive inhibitor of human Factor VIIa (FVIIa), a key enzyme in the initiation of the extrinsic coagulation cascade.[1] Understanding its cross-reactivity with FVIIa from commonly used preclinical animal models is crucial for the translation of in vitro and in vivo findings. This guide summarizes the available quantitative data on the potency of this compound against FVIIa from various species and provides a detailed experimental protocol for assessing FVIIa inhibition.
Data Presentation: Cross-Reactivity of FVIIa Inhibitors
The following table summarizes the inhibitory potency (Ki or IC50) of this compound and other select small molecule FVIIa inhibitors against FVIIa from different species. This allows for a direct comparison of their activity profiles.
| Inhibitor | Human FVIIa | Rabbit FVIIa | Rat FVIIa | Mouse FVIIa |
| This compound | Ki: 5 nM[1] | Similar potency to human (qualitative)[1] | Data not available | Data not available |
| Alternative Inhibitor A | [Data for alternative inhibitors would be placed here if publicly available] | [Data for alternative inhibitors would be placed here if publicly available] | [Data for alternative inhibitors would be placed here if publicly available] | [Data for alternative inhibitors would be placed here if publicly available] |
| Alternative Inhibitor B | [Data for alternative inhibitors would be placed here if publicly available] | [Data for alternative inhibitors would be placed here if publicly available] | [Data for alternative inhibitors would be placed here if publicly available] | [Data for alternative inhibitors would be placed here if publicly available] |
Experimental Protocols
A detailed methodology for determining the inhibitory activity of compounds against FVIIa is crucial for reproducing and comparing results. The following is a typical protocol for an in vitro FVIIa chromogenic assay.
In Vitro FVIIa Chromogenic Assay Protocol
1. Principle:
This assay measures the ability of an inhibitor to block the enzymatic activity of FVIIa. Recombinant FVIIa is incubated with the test compound, and the residual enzyme activity is determined by the rate of cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline), measured spectrophotometrically at 405 nm.
2. Materials:
-
Recombinant human FVIIa (or FVIIa from other species)
-
Soluble recombinant human tissue factor (sTF)
-
Chromogenic substrate for FVIIa (e.g., Spectrozyme® FXa)
-
Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) containing 5 mM CaCl2 and 0.1% BSA.
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
3. Method:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.
-
Prepare a solution of FVIIa and sTF in assay buffer. The final concentrations in the well are typically in the low nanomolar range (e.g., 1-10 nM).
-
Prepare a solution of the chromogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well microplate.
-
Add the FVIIa/sTF solution (e.g., 80 µL) to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution (e.g., 10 µL) to each well.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a controlled temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the reaction rates against the corresponding inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the FVIIa activity, by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro FVIIa chromogenic inhibition assay.
Coagulation Cascade and FVIIa Inhibition
Caption: The coagulation cascade, highlighting the role of FVIIa and its inhibition by this compound.
References
A Comparative Analysis of BMS-593214 and Indirect Factor VIIa Inhibitors in Antithrombotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the direct Factor VIIa (FVIIa) inhibitor, BMS-593214, and indirect FVIIa inhibitors. The content is intended to inform researchers, scientists, and professionals in the field of drug development about the distinct mechanisms, experimental data, and potential therapeutic implications of these different approaches to anticoagulation.
Introduction
Factor VIIa (FVIIa) is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation.[1][2][3][4] Its interaction with tissue factor (TF) upon vascular injury triggers a cascade of enzymatic reactions leading to thrombin generation and fibrin clot formation.[1][2][3] Consequently, inhibiting FVIIa is a promising strategy for the development of novel antithrombotic agents.[5][6][7] This guide compares a direct, active-site FVIIa inhibitor, this compound, with the mechanisms of indirect FVIIa inhibitors.
Mechanism of Action
This compound: A Direct, Active-Site Inhibitor
This compound is a small molecule that functions as an active site-directed inhibitor of FVIIa.[5][8] It exhibits direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[5] However, its mode of action is more complex in a physiological context, acting as a noncompetitive inhibitor of the activation of its natural substrate, Factor X (FX), by the TF/FVIIa complex.[5] This dual mechanism allows for potent and selective inhibition at the initiation of the coagulation cascade.
Indirect FVIIa Inhibitors
Indirect inhibitors of FVIIa do not bind directly to the active site of the enzyme. Instead, they modulate its activity through interactions with other components of the coagulation system. The two primary examples of endogenous indirect FVIIa inhibition are mediated by Tissue Factor Pathway Inhibitor (TFPI) and antithrombin (AT).
-
Tissue Factor Pathway Inhibitor (TFPI): TFPI is a Kunitz-type protease inhibitor that regulates the TF-FVIIa pathway.[9][10][11] Its inhibitory action is a two-step process. First, TFPI binds to and inhibits Factor Xa (FXa).[10][11] The resulting FXa-TFPI complex then binds to the TF-FVIIa complex, forming a quaternary inhibitory complex that blocks further activation of FX.[10][11]
-
Antithrombin (AT): Antithrombin is a serine protease inhibitor that can inhibit FVIIa, but this inhibition is highly dependent on the presence of heparin.[6][12] In the absence of heparin, the inhibition of FVIIa by AT is negligible.[6] When bound to heparin, AT undergoes a conformational change that accelerates its ability to inactivate FVIIa, particularly when FVIIa is complexed with TF.[12][13][14]
Data Presentation
The following tables summarize the available quantitative data for this compound and indirect FVIIa inhibitors.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Mechanism | Ki (Inhibition Constant) |
| This compound | Human FVIIa (tripeptide substrate) | Direct, Competitive | 5 nM[5] |
| TF/FVIIa (FX activation) | Noncompetitive | 9.3 nM[5] | |
| TFPI | TF-FVIIa | Indirect (requires FXa) | 4.6 nM (in the absence of FXa)[15] |
| < 0.15 nM (in the presence of FXa)[15] | |||
| Antithrombin | FVIIa | Indirect (requires heparin) | Inhibition is negligible without heparin[6] |
Table 2: Preclinical Antithrombotic Efficacy of this compound
| Thrombosis Model | Species | Endpoint | ED50 (Effective Dose, 50%) |
| Electrically-induced carotid arterial thrombosis (prevention) | Rabbit | Prevention of thrombosis | 1.1 mg/kg[5] |
| Thread-induced vena cava venous thrombosis (prevention) | Rabbit | Prevention of thrombosis | 1.3 mg/kg[5] |
| Electrically-induced carotid arterial thrombosis (treatment) | Rabbit | Treatment of existing thrombosis | 3.1 mg/kg[5] |
| Thread-induced vena cava venous thrombosis (treatment) | Rabbit | Treatment of existing thrombosis | 2.5 mg/kg[5] |
Experimental Protocols
Enzyme Kinetics Assays (for this compound and TFPI)
The inhibitory activity of compounds like this compound and TFPI is often determined using chromogenic substrate assays. A general protocol involves:
-
Reagents: Purified human FVIIa, tissue factor, Factor X, a chromogenic substrate for FXa, and the inhibitor being tested.
-
Procedure:
-
FVIIa and tissue factor are incubated to form the TF-FVIIa complex.
-
The inhibitor is added at various concentrations.
-
Factor X is added to initiate the reaction.
-
The rate of FXa generation is measured by the cleavage of the chromogenic substrate, which releases a colored product that can be quantified spectrophotometrically.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration) and the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten).[16][17]
In Vivo Thrombosis Models (for this compound)
Animal models are crucial for evaluating the antithrombotic efficacy of novel inhibitors.[18][19] The studies with this compound utilized rabbit models of arterial and venous thrombosis:[5]
-
Electrically-induced Carotid Artery Thrombosis:
-
Anesthetized rabbits are used.
-
A section of the carotid artery is isolated.
-
A small electrical current is applied to the artery to induce endothelial damage and thrombus formation.
-
The inhibitor (this compound) is administered intravenously, either before (prevention) or after (treatment) the injury.
-
Blood flow is monitored to assess the extent of thrombosis.
-
-
Thread-induced Vena Cava Venous Thrombosis:
-
Anesthetized rabbits are used.
-
A thrombogenic thread is inserted into the vena cava.
-
The inhibitor is administered intravenously.
-
After a set period, the thread and any associated thrombus are removed and weighed to quantify the extent of thrombosis.
-
Mandatory Visualization
Caption: The extrinsic pathway of the coagulation cascade initiated by the TF-FVIIa complex.
Caption: Mechanisms of direct (this compound) and indirect (TFPI, Antithrombin) FVIIa inhibition.
Caption: General experimental workflow for evaluating FVIIa inhibitors.
Conclusion
This compound represents a potent, direct-acting inhibitor of FVIIa with demonstrated preclinical efficacy in both arterial and venous thrombosis models.[5] Its mechanism of action, involving both competitive and noncompetitive elements, provides a targeted approach to inhibiting the initiation of coagulation. In contrast, indirect FVIIa inhibitors, such as TFPI and antithrombin, rely on interactions with other coagulation factors and cofactors to exert their regulatory effects. While direct head-to-head comparative data is lacking, the distinct mechanisms of these inhibitor classes offer different therapeutic profiles. Direct inhibitors like this compound may provide a more predictable and titratable anticoagulant effect, whereas the activity of indirect inhibitors is intrinsically linked to the broader physiological state of the coagulation system. Further research, including clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these different approaches to FVIIa inhibition in the prevention and treatment of thrombotic diseases.
References
- 1. The Role of Tissue Factor and Factor VIIa in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical, molecular and clinical aspects of coagulation factor VII and its role in hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Factor VII - Wikipedia [en.wikipedia.org]
- 5. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of factor VIIa activity in plasma: evidence that antithrombin III is the sole plasma protease inhibitor of human factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Tissue Factor. Factor VIIa for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Tissue factor pathway inhibitor - Wikipedia [en.wikipedia.org]
- 11. Tissue factor pathway inhibitor – cofactor-dependent regulation of the initiation of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inactivation of Factor VIIa by Antithrombin In Vitro, Ex Vivo and In Vivo: Role of Tissue Factor and Endothelial Cell Protein C Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of Factor VIIa by Antithrombin In Vitro, Ex Vivo and In Vivo: Role of Tissue Factor and Endothelial Cell Protein C Receptor | PLOS One [journals.plos.org]
- 15. Direct inhibition of factor VIIa by TFPI and TFPI constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 18. Contribution of in vivo models of thrombosis to the discovery and development of novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to BMS-593214 and Next-Generation FVIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulation and hemostasis modulation is rapidly evolving, with novel agents targeting various points in the coagulation cascade. This guide provides a comparative overview of BMS-593214, a direct inhibitor of Factor VIIa (FVIIa), and next-generation FVIIa inhibitors, offering a new perspective on therapeutic strategies. The information presented herein is a synthesis of available preclinical and clinical data, intended to facilitate informed research and development decisions.
Executive Summary
This compound is a potent, active-site-directed small molecule inhibitor of FVIIa. It has demonstrated efficacy in preclinical models of thrombosis.[1][2] Next-generation FVIIa inhibitors represent a broader class of agents with diverse mechanisms of action. These include recombinant FVIIa variants with enhanced properties, such as marzeptacog alfa, and agents that modulate FVIIa activity indirectly, like the anti-Tissue Factor Pathway Inhibitor (TFPI) antibody, concizumab. While direct comparative studies are limited, this guide aims to juxtapose the performance of this compound with these newer agents based on available data.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound, marzeptacog alfa, and concizumab, compiled from separate studies. It is crucial to note that these values are not from head-to-head comparisons and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency and Mechanism of Action
| Inhibitor | Target | Mechanism of Action | Ki (Inhibition Constant) |
| This compound | Factor VIIa | Direct, competitive inhibition of the active site.[1][3] | 5 nM (for tripeptide substrate), 9.3 nM (for FX activation)[1][3] |
| Marzeptacog alfa (activated) | Factor VIIa | Recombinant FVIIa variant with enhanced procoagulant activity.[4] | Not applicable (agonist) |
| Concizumab | Tissue Factor Pathway Inhibitor (TFPI) | Monoclonal antibody that binds to the Kunitz-2 domain of TFPI, preventing its inhibition of FXa.[5][6] | Not applicable (binds to TFPI) |
Table 2: Preclinical Efficacy in Thrombosis Models
| Inhibitor | Animal Model | Thrombosis Model | Efficacy (ED50) |
| This compound | Rabbit | Electrically-induced carotid arterial thrombosis & Thread-induced vena cava venous thrombosis | 1.1 to 3.1 mg/kg[1][3] |
| Marzeptacog alfa (activated) | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
| Concizumab | Rabbit | Hemophilia model (bleeding reduction) | Demonstrated ability to restore thrombin generation.[5] |
Table 3: Clinical Efficacy and Pharmacokinetics (where available)
| Inhibitor | Indication | Key Clinical Finding | Half-life |
| This compound | Not clinically developed | Preclinical candidate | Not available |
| Marzeptacog alfa (activated) | Hemophilia A or B with inhibitors | >90% reduction in bleeding episodes in a Phase 2 study.[4] | Terminal elimination half-life (IV): 3.2 hours; SQ absorption and elimination half-lives: 14 hours[7] |
| Concizumab | Hemophilia A or B with or without inhibitors | 86% reduction in treated bleeds in a Phase 3 study. | Non-linear pharmacokinetics[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of FVIIa inhibitors.
FVIIa Chromogenic Activity Assay
This assay is a common method to determine the enzymatic activity of FVIIa and the potency of its inhibitors.
Principle: The assay measures the ability of FVIIa to activate Factor X (FX) to Factor Xa (FXa). The generated FXa then cleaves a specific chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is measured spectrophotometrically. The color intensity is proportional to the FVIIa activity.[3][9]
Materials:
-
Microplate reader
-
Recombinant human FVIIa
-
Tissue Factor (TF)
-
Factor X (FX)
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay buffer (e.g., HBS with BSA and CaCl2)
-
Inhibitor compound (e.g., this compound)
Procedure:
-
Prepare a solution of FVIIa and TF in the assay buffer.
-
Add varying concentrations of the inhibitor to the wells of a microplate.
-
Add the FVIIa/TF complex to the wells and incubate.
-
Add FX to initiate the activation to FXa.
-
Add the chromogenic FXa substrate.
-
Measure the absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate cleavage and determine the inhibitory constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Rabbit Model of Arterial and Venous Thrombosis
Animal models are essential for evaluating the in vivo efficacy and safety of antithrombotic agents.
Principle: To induce thrombus formation in a controlled manner in either an artery or a vein of an anesthetized rabbit and to assess the effect of an inhibitor on thrombus weight or blood flow.
Models:
-
Electrically-induced Carotid Artery Thrombosis (AT): A current is applied to the carotid artery to induce endothelial injury and subsequent thrombus formation.[1][10]
-
Thread-induced Vena Cava Venous Thrombosis (VT): A foreign object (e.g., a cotton thread) is inserted into the vena cava to trigger thrombus formation.[1]
Procedure (General):
-
Anesthetize male New Zealand White rabbits.
-
Expose the carotid artery or vena cava.
-
Administer the inhibitor (e.g., this compound) or vehicle intravenously.
-
Induce thrombosis using the chosen method (electrical stimulation or thread insertion).
-
Monitor blood flow for a defined period.
-
At the end of the experiment, excise the thrombosed vessel segment and weigh the thrombus.
-
Calculate the dose-dependent reduction in thrombus weight to determine the effective dose (ED50).
Mandatory Visualizations
Signaling Pathway of FVIIa in Coagulation
Caption: FVIIa signaling cascade and points of therapeutic intervention.
Comparative Experimental Workflow for FVIIa Inhibitor Evaluation
Caption: Generalized workflow for the development of FVIIa inhibitors.
References
- 1. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. catalystbiosciences.com [catalystbiosciences.com]
- 5. Concizumab as a Subcutaneous Prophylactic Treatment Option for Patients with Hemophilia A or B: A Review of the Evidence and Patient’s Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Concizumab? [synapse.patsnap.com]
- 7. catalystbiosciences.com [catalystbiosciences.com]
- 8. Concizumab restores thrombin generation potential in patients with haemophilia: Pharmacokinetic/pharmacodynamic modelling results of concizumab phase 1/1b data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BMS-593214's Ki Value: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Factor VIIa (FVIIa) inhibitor BMS-593214 with alternative compounds. This report includes a summary of their reported binding affinities (Ki values), detailed experimental protocols for Ki determination, and a visualization of the relevant signaling pathway.
Comparative Analysis of FVIIa Inhibitors
This compound is a potent and selective inhibitor of Factor VIIa, a crucial enzyme in the extrinsic pathway of the blood coagulation cascade. Independent validation of its inhibitory constant (Ki) is critical for assessing its therapeutic potential. This guide compares the reported Ki values of this compound with other known FVIIa inhibitors.
| Compound | Target | Ki Value | Inhibition Type | Source |
| This compound | Human FVIIa (direct) | 5 nM | Competitive | [1] |
| TF/FVIIa complex (FX activation) | 9.3 nM | Non-competitive | [1] | |
| NAPc2 | fVIIa-TF complex | 8.4 pM | Not Specified | |
| PCI-27483 | Factor VIIa | Not Publicly Available | Reversible, Small-Molecule | [2][3] |
Experimental Protocols for Ki Determination
The determination of the inhibitory constant (Ki) is essential for characterizing the potency of an enzyme inhibitor. Below is a detailed methodology for a chromogenic assay commonly used to determine the Ki of FVIIa inhibitors.
Principle:
This assay measures the enzymatic activity of FVIIa by monitoring the cleavage of a chromogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced. By measuring the reaction rate at various substrate and inhibitor concentrations, the Ki value can be determined using kinetic models such as the Michaelis-Menten equation and its derivatives for competitive and non-competitive inhibition.
Materials:
-
Human Recombinant Factor VIIa (FVIIa)
-
Recombinant soluble Tissue Factor (sTF)
-
Chromogenic FVIIa substrate (e.g., Chromogenix S-2288 or Spectrozyme fVIIa)
-
Assay Buffer: HBS (HEPES Buffered Saline) containing CaCl2 and BSA (Bovine Serum Albumin)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FVIIa in the assay buffer.
-
Prepare a stock solution of sTF in the assay buffer.
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) from the stock solution in the assay buffer.
-
Prepare a range of concentrations of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add a fixed concentration of FVIIa and sTF.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the FVIIa, sTF, and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor binding to reach equilibrium.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the FVIIa activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk or Dixon plot).
-
Fit the data to the appropriate inhibition model (competitive, non-competitive, etc.) using non-linear regression analysis to determine the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.
-
Calculate the Ki value from these kinetic parameters.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.
Caption: Extrinsic and Common Pathways of the Coagulation Cascade.
Caption: Experimental Workflow for Ki Determination.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for BMS-593214
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of investigational compounds like BMS-593214 are paramount for ensuring a safe working environment and maintaining regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative, step-by-step disposal procedure based on general principles for handling potent, bioactive small molecules.
This compound is a potent and selective inhibitor of Factor VIIa (FVIIa), a key enzyme in the initiation of the blood coagulation cascade.[1][2][3] Its inhibitory action on this pathway underscores its biological activity and the need for careful handling and disposal.
Quantitative Data Summary
The following table summarizes key chemical and physical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₇N₃O₄ | [4][5] |
| Molecular Weight | 505.56 g/mol | [4][5] |
| Mechanism of Action | Inhibitor of Factor VIIa | [1][2][6] |
Experimental Protocols: General Disposal Procedure
The following protocol is a general guideline and should be adapted to comply with local, state, and federal regulations, as well as the specific policies of your institution's Environmental Health and Safety (E&S) department.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Given the potent biological activity of this compound, consider double-gloving.
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including weighing papers, disposable spatulas, contaminated gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used to handle the compound.
-
Label the container as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any solvents.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused solutions or rinsates, in a sealable, leak-proof hazardous waste container.
-
Do not mix incompatible waste streams.[7][8] For example, halogenated and non-halogenated solvents should generally be collected separately.
-
The container should be clearly labeled as "Hazardous Waste" with a full description of its contents, including the name and approximate concentration of this compound and all solvents.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable solvent (e.g., 70% ethanol, followed by water) to wipe down surfaces, and collect the cleaning materials as solid hazardous waste.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent spills or evaporation.[7]
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
5. Final Disposal:
-
Contact your institution's E&S department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[9][10]
Mandatory Visualization
The following diagram illustrates the simplified extrinsic pathway of the coagulation cascade and highlights the point of inhibition by this compound.
Caption: Inhibition of Factor VIIa by this compound in the coagulation cascade.
References
- 1. This compound, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Discovery and gram-scale synthesis of this compound, a potent, selective FVIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C31H27N3O4 | CID 69249482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. acs.org [acs.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling BMS-593214
Researchers and scientists working with the potent FVIIa inhibitor, BMS-593214, must adhere to stringent safety protocols to ensure personal safety and maintain the integrity of their experiments. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Data
A summary of the key safety and handling parameters for this compound is provided below. This information is crucial for a quick risk assessment before handling the compound.
| Parameter | Information |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Special Handling | Use newly opened, hygroscopic DMSO for best solubility results[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A laboratory coat or a disposable gown should be worn to protect the skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. Follow these procedural steps for safe handling:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Have a spill kit readily accessible.
-
-
Weighing and Reconstitution:
-
When weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles.
-
Use appropriate tools to handle the compound, such as a chemical spatula.
-
For reconstitution, add the solvent (e.g., DMSO) slowly to the vial containing this compound to avoid splashing.[1] If needed, use an ultrasonic bath to aid dissolution.[1]
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour this compound down the drain.
-
-
Contaminated Materials:
-
All disposable labware, such as pipette tips, vials, and gloves, that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) three times. The rinsate should be collected as hazardous waste.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can create a safe laboratory environment for working with this compound, ensuring both personal safety and the integrity of their scientific work. Always consult the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
